molecular formula C27H20F3N9 B612261 Panulisib CAS No. 1356033-60-7

Panulisib

Katalognummer: B612261
CAS-Nummer: 1356033-60-7
Molekulargewicht: 527.5 g/mol
InChI-Schlüssel: VJLRLTSXTLICIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Panulisib (also known as P7170) is a synthetic, small-molecule compound classified as a multi-kinase inhibitor for research use . Its primary research value lies in its potent inhibitory activity against key signaling pathways involved in cell growth and angiogenesis, namely the Class I PI3K (phosphoinositide 3-kinase) isoforms, mTOR (mammalian target of rapamycin) kinase, and activin receptor-like kinase 1 (ALK1) . By targeting this specific combination of pathways, this compound serves as a useful tool for investigating the mechanisms of tumor progression and antiangiogenic strategies in preclinical models. Research indicates it has shown efficacy in in vitro and in vivo models of human non-small cell lung cancer . A Phase 1 clinical study designed to evaluate the efficacy of this compound in advanced refractory solid tumours (NCT01762410) was suspended by the study sponsor for reasons unrelated to patient safety . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or clinical applications.

Eigenschaften

IUPAC Name

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRLTSXTLICIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F3N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356033-60-7
Record name Panulisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANULISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Panulisib (P-7170): Technical Framework for Dual PI3K/mTOR and ALK1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Panulisib (P-7170) represents a distinct class of small-molecule kinase inhibitors designed to overcome the feedback-loop resistance often seen in first-generation rapalogs and isoform-specific PI3K inhibitors. Unlike standard dual inhibitors, P-7170 exhibits a "Triple-Strike" mechanism : it potently inhibits the Class I PI3K isoforms (


), both mTOR complexes (mTORC1/mTORC2), and uniquely, Activin Receptor-Like Kinase 1 (ALK1) .

This guide provides a rigorous experimental framework for researchers utilizing P-7170. It moves beyond basic handling to address the specific pharmacodynamic markers (p-AKT S473, p-S6K T389) and functional assays (HUVEC tube formation) required to validate its multi-target efficacy.

Molecular Pharmacology & Mechanism of Action[1][2]

The "Triple-Strike" Profile

P-7170 is an ATP-competitive inhibitor. Its efficacy stems from preventing the compensatory upregulation of AKT that typically occurs when mTORC1 is inhibited alone (via S6K-IRS1 negative feedback loop). Furthermore, its inhibition of ALK1 provides a concurrent anti-angiogenic effect, distinct from the pure anti-proliferative effects of standard PI3K inhibitors.

Potency Data (Cellular & Enzymatic)

The following values represent the consensus potency profile for P-7170 in sensitive lines (e.g., NSCLC, TNBC).

Target IsoformInteraction TypeCellular IC50 (nM)*Pharmacodynamic Readout
PI3K

ATP-Competitive< 10 nMp-AKT (T308)
mTORC1 ATP-Competitive< 10 nMp-S6K (T389), p-4EBP1
mTORC2 ATP-Competitive< 10 nMp-AKT (S473)
ALK1 ATP-Competitive~ 15-30 nMHUVEC Tube Formation

*Note: Cellular IC50 values are cell-line dependent; values above reflect sensitive populations (e.g., H460, MDA-MB-231).

Visualization: The Signaling Architecture

The diagram below illustrates the specific intervention points of this compound. Note the blockade of the mTORC2-AKT feedback loop and the parallel ALK1 inhibition.

Panulisib_Pathway P7170 This compound (P-7170) ALK1_Rec ALK1 (TGF-beta Family) P7170->ALK1_Rec PI3K Class I PI3K (α, β, γ, δ) P7170->PI3K mTORC1 mTORC1 (Raptor) P7170->mTORC1 mTORC2 mTORC2 (Rictor) P7170->mTORC2 RTK RTK / GPCR RTK->PI3K Angio Angiogenesis (Endothelial Migration) ALK1_Rec->Angio PIP3 PIP3 Accumulation PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PIP3->mTORC2 AKT AKT (PKB) PDK1->AKT T308 Phos AKT->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 mTORC2->AKT S473 Phos (Feedback) Prolif Translation & Proliferation S6K->Prolif EBP1->Prolif

Figure 1: this compound Mechanism of Action. Red lines indicate direct inhibition. Note the simultaneous blockade of mTORC2 (preventing AKT S473 phosphorylation) and ALK1 (anti-angiogenic).

Experimental Framework & Protocols

Protocol A: Phospho-Profiling (Western Blot)

Objective: Validate target engagement by assessing the phosphorylation status of downstream effectors. Critical Control: P-7170 is a potent inhibitor; typical concentrations range from 10 nM to 500 nM. Always include a DMSO-only control and, if possible, a pure PI3K inhibitor (e.g., Wortmannin) for contrast.

  • Cell Seeding: Seed cells (e.g., H460 or MDA-MB-231) at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Starvation (Optional but Recommended): Serum starve (0.5% FBS) for 4-6 hours to reduce basal signaling noise, then stimulate with 10% FBS concurrent with drug treatment.

  • Drug Treatment:

    • Treat with P-7170 (10, 50, 100, 500 nM) for 2 to 6 hours .

    • Note: Long-term incubation (>24h) measures apoptosis, not direct signaling inhibition.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

  • Detection Targets:

    • p-AKT (Ser473): Primary readout for mTORC2 inhibition.[1]

    • p-S6K (Thr389): Primary readout for mTORC1 inhibition.

    • Total AKT/S6K: Loading controls.

    • Cleaved PARP: If incubating >24h (Apoptosis marker).[1]

Protocol B: Functional Angiogenesis (HUVEC Tube Formation)

Objective: Validate the ALK1-mediated anti-angiogenic property of P-7170. This distinguishes P-7170 from standard PI3K inhibitors.

  • Matrix Preparation: Thaw Growth Factor Reduced Matrigel at 4°C overnight. Coat 96-well plates with 50 µL/well. Polymerize at 37°C for 30 mins.

  • Cell Preparation: Harvest HUVECs (Human Umbilical Vein Endothelial Cells). Resuspend in endothelial basal medium.

  • Treatment:

    • Mix HUVECs (

      
       cells) with P-7170 (10–100 nM) or Vehicle.
      
    • Seed onto the polymerized Matrigel.

  • Incubation: Incubate for 4–8 hours at 37°C.

  • Quantification: Image utilizing phase-contrast microscopy. Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

    • Expectation: P-7170 should disrupt tube formation significantly more than vehicle, resulting in isolated cell clusters rather than a meshwork.

Clinical Translation & Biomarkers

When translating preclinical P-7170 data to clinical models, patient stratification is critical.

  • PIK3CA Mutations: Tumors with PIK3CA helical (E545K) or kinase domain (H1047R) mutations generally show higher sensitivity.

  • PTEN Status: PTEN-null tumors (constitutive PI3K activation) are prime candidates for P-7170 due to its ability to shut down the resulting hyperactive signaling downstream.

  • Toxicity Monitoring: Unlike isoform-specific inhibitors, pan-inhibition can lead to hyperglycemia (on-target effect via insulin signaling blockade). In mouse xenograft models, monitor blood glucose levels alongside tumor volume.

References

  • Piramal Enterprises Ltd. (2012). P7170, a novel inhibitor of mTORC1/mTORC2 and PI3K. Cancer Research.[2][1][3] Link

  • Dutta, A., et al. (2015). P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity.[4][2] Molecular Cancer Therapeutics.[4][2][1] Link

  • Bhattacharya, A., et al. (2014). P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer.[5] BMC Cancer. Link

  • Aggarwal, V., et al. (2012).[1] Abstract 3759: P7170, a novel small molecule inhibitor of PI3K/mTOR pathway, demonstrates potent anti-tumor activity in human cancer models.[3] Cancer Research.[2][1][3] Link

Sources

Technical Whitepaper: Panulisib (P-7170) – Dual PI3K/mTOR and ALK1 Inhibitor

[1]

Executive Summary

Panulisib (internally designated as P-7170 ) is a potent, orally bioavailable, synthetic small molecule that functions as a multi-targeted kinase inhibitor. Unlike first-generation PI3K inhibitors that target only the phosphatidylinositol 3-kinase (PI3K) pathway, this compound exhibits a unique dual-mechanism profile: it inhibits the PI3K/AKT/mTOR signaling axis and simultaneously blocks Activin Receptor-Like Kinase 1 (ALK1) .[1]

This dual activity provides a synergistic therapeutic effect:

  • Tumor Cell Suppression: Direct inhibition of PI3K/mTOR induces apoptosis and arrests cell cycle progression in tumor cells.[1]

  • Anti-Angiogenesis: Inhibition of ALK1 disrupts tumor vasculature formation through a mechanism distinct from and complementary to VEGF inhibitors.[1]

This guide provides a comprehensive technical analysis of this compound, designed to support researchers in drug development and molecular pharmacology.

Chemical Architecture & Physicochemical Properties[1]

Chemical Identity

This compound belongs to the imidazo[4,5-c]quinoline class of heterocycles.[1][2] Its structure is characterized by a central fused ring system substituted with functionalized pyridine moieties, optimized for ATP-competitive binding within the kinase pocket.[1]

PropertyDetail
Common Name This compound
Code Name P-7170
IUPAC Name (E)-N-(8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-ylidene)cyanamide
Molecular Formula C₂₇H₂₀F₃N₉
Molecular Weight 527.49 g/mol
Physical State White to off-white solid powder
Stereochemistry Achiral (planar heteroaromatic system)
Structural Analysis & Solubility

The molecule features a highly conjugated, lipophilic core (imidazoquinoline) flanked by electron-withdrawing groups (trifluoromethyl, cyano).

  • Lipophilicity: High.[1] The presence of the -CF₃ group and multiple aromatic rings increases logP, facilitating membrane permeability but reducing aqueous solubility.

  • Solubility Profile:

    • Water: Practically insoluble (< 0.1 mg/mL).[1][3]

    • DMSO: Soluble (> 10 mg/mL).[1] Recommended solvent for stock solutions.[1][4]

    • Ethanol: Sparingly soluble.[1][3]

Stability & Storage[1]
  • Solid State: Stable at -20°C for >2 years if protected from light and moisture.[1]

  • Solution: DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.[1] Avoid aqueous dilution until the point of use.

Mechanism of Action & Molecular Pharmacology

This compound distinguishes itself through "vertical" and "horizontal" pathway blockade.[1]

Vertical Blockade: PI3K/mTOR Axis

This compound binds to the ATP-binding cleft of Class I PI3K isoforms (

  • Effect: Prevents phosphorylation of PIP2 to PIP3, thereby silencing AKT activation (pAKT S473) and downstream effectors like p70S6K and 4E-BP1.

  • Result: Inhibition of protein synthesis, cell growth, and survival signaling.

Horizontal Blockade: ALK1-Mediated Angiogenesis

ALK1 is a type I TGF-

15
  • Effect: this compound inhibits ALK1 phosphorylation of Smad1/5/8.[1]

  • Differentiation: While VEGF inhibitors (e.g., bevacizumab) target the initiation of vessel sprouting, ALK1 inhibition disrupts the stabilization of these vessels. This makes this compound effective even in VEGF-resistant tumor models.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergence of this compound's inhibitory effects on both tumor cell survival and endothelial angiogenesis.

Panulisib_MechanismFigure 1: Dual Mechanism of Action of this compound (P-7170)cluster_TumorTumor Cell Compartmentcluster_EndothelialEndothelial Cell (Angiogenesis)This compoundThis compound (P-7170)PI3KPI3K (Class I)This compound->PI3KInhibitsmTORmTORC1/C2This compound->mTORInhibitsALK1ALK1 ReceptorThis compound->ALK1InhibitsRTKRTK (e.g., EGFR)RTK->PI3KPIP3PIP3 AccumulationPI3K->PIP3AKTAKTPIP3->AKTAKT->mTORGrowthCell Growth & SurvivalmTOR->GrowthBMP9BMP9/10 LigandsBMP9->ALK1SmadSmad 1/5/8ALK1->SmadPhosphorylationAngioVessel MaturationSmad->AngioTranscription

Experimental Protocols

Preparation of Stock Solutions

Safety Note: this compound is a potent bioactive compound.[1][4] Handle in a biosafety cabinet with appropriate PPE.

  • Calculation: Weigh

    
     mg of this compound powder.
    
    • Target Concentration: 10 mM.

    • Volume of DMSO (

      
      ) = 
      
      
      .[1]
  • Dissolution: Add sterile DMSO (dimethyl sulfoxide) to the powder. Vortex vigorously for 30–60 seconds.[1] If particulate remains, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into amber microcentrifuge tubes (20–50

    
     each) to avoid repeated freeze-thaw cycles. Store at -80°C.
    
In Vitro Kinase Inhibition Assay (Self-Validating Protocol)

To verify the IC50 of this compound against PI3K

1

Reagents:

  • Recombinant PI3K

    
     or mTOR protein.[1]
    
  • Substrate: PIP2:PS lipid vesicles (for PI3K) or GFP-4EBP1 (for mTOR).[1]

  • ATP (

    
     concentration).[1]
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of this compound in DMSO (10 mM start

    
     0.1 nM). Dilute 1:100 into Assay Buffer to create 10x working stocks (final DMSO < 1%).
    
  • Enzyme Mix: Dispense kinase and substrate into 384-well plates.

  • Inhibitor Addition: Add 10x this compound working stock. Incubate 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add ATP to initiate reaction.[1] Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescent detection reagent to quantify ADP production.[1]

  • Validation:

    • Positive Control: Wortmannin or Rapamycin (known IC50).[1]

    • Negative Control: DMSO only (0% inhibition).[1]

    • Blank: No enzyme (100% inhibition background).[1]

  • Data Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. response). Expect IC50 < 10 nM for PI3K/mTOR.[1]

Synthesis Logic (Retrosynthetic Analysis)

While the specific industrial process is proprietary, the synthesis of this compound generally follows the imidazoquinoline construction logic described in Patent WO2012007926.

Synthesis_LogicFigure 2: Retrosynthetic Logic for this compound Core ConstructionTargetThis compound (P-7170)Step1N-CyanoguanidineFormationTarget->Step1FunctionalizationIntermediate1Imidazo[4,5-c]quinolineCore ScaffoldStep1->Intermediate1CyclizationPrecursorsQuinoline-3,4-diamineTrifluoromethyl-pyridineCyano-pyridineIntermediate1->Precursors:f0CondensationIntermediate1->Precursors:f1

Clinical & Preclinical Status

Preclinical Efficacy

This compound has demonstrated broad-spectrum activity in xenograft models, particularly those resistant to standard therapies:

  • NSCLC (Non-Small Cell Lung Cancer): Significant tumor regression in H1975 models (EGFR T790M mutant).[1]

  • TNBC (Triple-Negative Breast Cancer): Synergistic inhibition when combined with chemotherapy, driven by the suppression of the PI3K survival signal that usually mediates chemo-resistance.[1]

Clinical Development

This compound has progressed to Phase I clinical trials (e.g., NCT02428169) evaluating safety and pharmacokinetics in advanced solid tumors.

  • Dosing: Orally administered.

  • Adverse Events (Class Effects): Hyperglycemia (due to PI3K/insulin signaling blockade) and mucositis are anticipated class effects monitored in these trials.

References

  • Piramal Enterprises Ltd. (2012).[1] Imidazo[4,5-c]quinolines as PI3K/mTOR Inhibitors. Patent WO2012007926.[1][6] Link

  • IUPHAR/BPS Guide to Pharmacology. this compound (P7170) Ligand Page. Link[1]

  • Khanna, S., et al. (2015). P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity.[1] Molecular Cancer Therapeutics.[1] Link

  • National Institutes of Health (NIH) PubChem. this compound Compound Summary. Link[1]

  • ClinicalTrials.gov. A Study of P7170 in Patients With Advanced Refractory Solid Tumors. Link[1]

Methodological & Application

Panulisib In Vivo Studies: A Protocol for Evaluating Preclinical Efficacy and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for conducting preclinical in vivo studies on Panulisib, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a critical target for therapeutic intervention.[1][2] This document outlines the scientific rationale, strategic considerations for study design, and detailed, field-proven protocols for evaluating the anti-tumor efficacy, target engagement, and safety profile of this compound in murine xenograft models. The methodologies described herein are designed to generate robust, reproducible data to support the advancement of this compound through the drug development pipeline.

Scientific Background: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that translates extracellular cues from growth factors and cytokines into intracellular responses, governing essential cellular functions like proliferation, survival, growth, and metabolism.[3][4]

Mechanism of Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface.[] This triggers the recruitment and activation of Class I PI3K. Activated PI3K then phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[][6] PIP3 acts as a second messenger, docking proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane. This colocalization facilitates the phosphorylation and full activation of AKT by kinases such as PDK1 and mTOR Complex 2 (mTORC2).[][6] Once active, AKT phosphorylates a multitude of downstream substrates, including the mTOR Complex 1 (mTORC1), leading to the promotion of cell growth and proliferation and the inhibition of apoptosis.[3]

This compound's Mechanism of Action: In many cancers, genetic mutations or amplifications lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] this compound is a pan-Class I PI3K inhibitor, meaning it targets all four Class I isoforms (p110α, p110β, p110δ, p110γ). By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the conversion of PIP2 to PIP3, effectively shutting down the downstream signaling cascade and inhibiting tumor cell proliferation and survival.[3][7]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Designing a Robust In Vivo Study

A well-designed in vivo study is crucial for accurately assessing the therapeutic potential of this compound. The primary objectives are typically to evaluate anti-tumor efficacy, confirm on-target activity through pharmacodynamic (PD) markers, and establish a preliminary safety profile.

  • Animal Model Selection : The choice of model is dictated by the study's objective.

    • Subcutaneous Xenografts : These are the most common models for initial efficacy screening. Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., Nude, SCID, or NSG). This approach allows for the direct assessment of the compound's effect on human tumor growth.[8][9]

    • Syngeneic Models : For investigating the immunomodulatory effects of this compound, murine cancer cells are implanted into immunocompetent mice of the same strain.[2] This is critical because PI3K isoforms, particularly p110δ and p110γ, play significant roles in immune cell function.[1][10]

  • Ethical Considerations : All animal experiments must be conducted in accordance with local institutional guidelines for laboratory animal care and use. Protocols should be designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results.[11]

  • Dosing Strategy : PI3K inhibitors can be associated with on-target toxicities such as transient hyperglycemia and hypertension.[7][12] An intermittent dosing schedule (e.g., dosing on consecutive days followed by a multi-day "drug holiday") is often more tolerable and can be as effective, or even more so, than continuous daily dosing.[2][9]

Experimental Protocols

The following protocols provide a framework for a comprehensive in vivo evaluation of this compound.

Protocol 1: this compound Formulation and Administration

The formulation and route of administration are critical for ensuring consistent drug exposure.

1. Materials:

  • This compound powder
  • Vehicle components (e.g., N,N-Dimethylacetamide (DMA), PEG300, Polysorbate 80, sterile water)
  • Sterile vials, syringes, and needles (appropriate gauge for the administration route)

2. Formulation Procedure (Example for Intravenous Administration):

  • Causality: A multi-component vehicle is often required to solubilize hydrophobic compounds like this compound for intravenous injection.
  • Under sterile conditions, prepare the vehicle. A common example is 10% DMA, 40% PEG300, and 50% sterile water.
  • Carefully weigh the required amount of this compound powder.
  • Add the this compound to the DMA and vortex until fully dissolved.
  • Sequentially add the PEG300 and sterile water, vortexing thoroughly after each addition.
  • The final solution should be clear and free of particulates. Prepare fresh daily unless stability data supports storage.

3. Administration Procedure:

  • Intravenous (IV) Injection : The preferred route for many PI3K inhibitors to ensure 100% bioavailability.[9] Administer slowly into the lateral tail vein at a volume of ~5-10 mL/kg.
  • Oral Gavage (PO) : If an oral formulation is being tested, administer directly into the stomach using a ball-tipped gavage needle. Typical volume is 10 mL/kg.[13]
Protocol 2: Tumor Growth Inhibition (TGI) Efficacy Study

This protocol details a standard efficacy study using a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture the chosen human cancer cell line (e.g., BT-474 breast cancer, PC3 prostate cancer) under standard conditions.[9][14]
  • Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.
  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse (e.g., 6-8 week old female athymic nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[15]
  • When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups to ensure an equal distribution of tumor sizes across all groups.[1]

3. Treatment and Monitoring:

  • Administer this compound or Vehicle according to the predefined dose and schedule (see Table 1 for an example).
  • Measure tumor volumes and body weights at least twice weekly.
  • Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).

4. Study Endpoints:

  • The primary endpoint is typically tumor growth inhibition. The study may be terminated when the mean tumor volume in the vehicle group reaches a specific size (e.g., 1500-2000 mm³).
  • At termination, euthanize the animals, and excise, weigh, and photograph the tumors.
  • A portion of the tumor tissue should be flash-frozen in liquid nitrogen for PD analysis, while another portion can be fixed in formalin for immunohistochemistry (IHC).
Parameter Group 1: Vehicle Control Group 2: this compound Low Dose Group 3: this compound High Dose
No. of Animals 101010
Compound VehicleThis compoundThis compound
Dose N/A10 mg/kg20 mg/kg
Route Intravenous (IV)Intravenous (IV)Intravenous (IV)
Schedule Days 1, 2, 8, 9, 15, 16 (2 days on/5 days off)Days 1, 2, 8, 9, 15, 16 (2 days on/5 days off)Days 1, 2, 8, 9, 15, 16 (2 days on/5 days off)
Duration 21 Days or until endpoint21 Days or until endpoint21 Days or until endpoint

Table 1: Example Study Design for a this compound TGI Experiment.

Figure 2: Experimental workflow for a typical tumor growth inhibition (TGI) study.

Protocol 3: Pharmacodynamic (PD) Biomarker Assessment

This protocol is essential to demonstrate that this compound is inhibiting the PI3K pathway within the tumor tissue in vivo.

1. Study Design:

  • Use tumor-bearing mice (as in the TGI study). A separate cohort is typically used for PD analysis to avoid impacting the TGI results.
  • Administer a single dose of this compound or vehicle.
  • Causality: The timing of tissue collection is critical to capture both peak drug effect and duration of action.
  • Euthanize cohorts of mice (n=3-4 per group/time point) at various time points post-dose (e.g., 2, 8, 24, and 48 hours).

2. Tissue Collection and Processing:

  • Immediately following euthanasia, excise tumors.
  • Rapidly flash-freeze the tumor tissue in liquid nitrogen. This is crucial to preserve the phosphorylation status of signaling proteins.
  • Store samples at -80°C until analysis.

3. Western Blot Analysis:

  • Homogenize the frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
  • Determine protein concentration using a BCA assay.
  • Perform SDS-PAGE and Western blotting using antibodies against:
  • Phospho-AKT (Ser473) - a direct downstream marker of PI3K pathway activity.[16]
  • Total AKT - to ensure changes in p-AKT are not due to changes in total protein.
  • Phospho-S6 Ribosomal Protein - a downstream marker of mTORC1 activity.[17]
  • Total S6 Ribosomal Protein.
  • GAPDH or β-actin - as a loading control.

4. Immunohistochemistry (IHC) Analysis:

  • Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
  • Perform IHC staining with antibodies for p-AKT and Ki-67.
  • Causality: Ki-67 is a widely used marker of cell proliferation. A decrease in Ki-67 staining provides evidence of the drug's anti-proliferative effect.[8]
Protocol 4: Safety and Toxicology Monitoring

Concurrent monitoring for adverse effects is essential for understanding the therapeutic window.

1. Routine Observations:

  • Monitor body weight at each tumor measurement. A sustained body weight loss of >15-20% is a common sign of toxicity and may require euthanasia.
  • Perform daily clinical observations for signs of morbidity (e.g., lethargy, ruffled fur, hunched posture).

2. Specific On-Target Toxicity Monitoring:

  • Causality: Inhibition of the PI3K/AKT pathway, which is involved in insulin signaling, can lead to transient hyperglycemia.[12]
  • Blood Glucose : Measure blood glucose from tail vein blood using a handheld glucometer. Measurements should be taken pre-dose and at peak exposure times (e.g., 2-8 hours post-dose), especially during the first week of treatment.
  • Blood Pressure : If feasible and relevant to the program, blood pressure can be monitored in conscious animals using a tail-cuff system. This is particularly important as hypertension has been noted with some PI3K inhibitors.[12]
Parameter Metric Frequency Rationale / Action Level
Body Weight Percent change from baseline2-3 times per weekToxicity indicator. >15% loss may require dose modification or termination.
Clinical Signs Health score (0-3)DailyMonitor for lethargy, ruffled fur, etc. to assess overall well-being.
Blood Glucose mg/dL (from tail vein)Pre-dose and 2-8h post-dose during first cycleKey on-target toxicity.[12] Persistent severe hyperglycemia may require dose adjustment.
Tumor Ulceration Visual inspection2-3 times per weekMay occur with rapidly shrinking tumors; requires veterinary consultation.

Table 2: Key Parameters for Safety and Toxicology Monitoring.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI) : Calculate the percent TGI using the formula: %TGI = 100 x (1 - ΔT/ΔC) , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[18]

  • Statistical Analysis : Use appropriate statistical tests to compare treatment groups to the vehicle control (e.g., one-way ANOVA with Dunnett's post-hoc test or a mixed-effects model for repeated measures). A p-value < 0.05 is typically considered significant.

  • Pharmacodynamics : Quantify Western blot bands using densitometry. Express p-AKT and p-S6 levels as a ratio to their respective total proteins. Plot the results over time to visualize the magnitude and duration of pathway inhibition.

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical in vivo assessment of this compound. By systematically evaluating anti-tumor efficacy in xenograft models, confirming on-target pathway modulation through pharmacodynamic studies, and diligently monitoring for potential toxicities, researchers can generate the critical data package needed to confidently advance this compound in the drug development process. Adherence to these validated methodologies will ensure the generation of high-quality, interpretable data, ultimately accelerating the journey of this promising therapeutic agent to the clinic.

References

  • Current time information in Sumter County, US. (n.d.). Google.
  • The Role of PI3K Inhibition in Suppressing Pancreatic Cancer Progression: Mechanistic Insights From Copanlisib Studies. (2025). PubMed. Retrieved January 31, 2026, from [Link]

  • Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

  • In Vitro and in Vivo Activity of mTOR Kinase and PI3K Inhibitors Against Leishmania donovani and Trypanosoma brucei. (2020). PubMed. Retrieved January 31, 2026, from [Link]

  • Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma. (2022). PubMed. Retrieved January 31, 2026, from [Link]

  • What is Buparlisib used for? (2024). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

  • Update on the role of copanlisib in hematologic malignancies. (2021). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. (2022). DASH (Harvard). Retrieved January 31, 2026, from [Link]

  • Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor. (2020). PubMed. Retrieved January 31, 2026, from [Link]

  • Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. (2018). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2017). CancerNetwork. Retrieved January 31, 2026, from [Link]

  • Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. (2024). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

  • Safety and Efficacy of Copanlisib in Combination with Nivolumab: A Phase Ib Study in Patients with Advanced Solid Tumors. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs. Retrieved January 31, 2026, from [Link]

  • What is the mechanism of Copanlisib dihydrochloride? (2024). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • New triple-drug treatment stops pancreatic cancer in its tracks, a mouse study finds. (2026). Live Science. Retrieved January 31, 2026, from [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved January 31, 2026, from [Link]

  • In vitro tumor growth inhibition assay. (n.d.). Bio-protocol. Retrieved January 31, 2026, from [Link]

  • Dosing regimen for the treatment of pi3k related disorders. (n.d.). Google Patents.
  • In vivo efficacy of KTC1101 in xenograft models. A Graphical... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS One. Retrieved January 31, 2026, from [Link]

  • Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. (n.d.). AACR Journals. Retrieved January 31, 2026, from [Link]

  • (PDF) Copanlisib: Novel PI3K Inhibitor for Treatment of Lymphoma. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved January 31, 2026, from [Link]

  • Impact of dose and schedule of PI3Kδ inhibitors in CT-26 syngeneic... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025). second scight. Retrieved January 31, 2026, from [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. (n.d.). ASCO Publications. Retrieved January 31, 2026, from [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Abstract 5453: Novel pan-PI3K inhibitor WX008 demonstrates significant antitumor efficacy in three xenograft tumor models. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

Sources

Application Note: P7170 Cell Culture Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Dual PI3K/mTOR/ALK1 Inhibition: Mechanistic Validation & Potency Profiling

Introduction & Mechanism of Action

P7170 is a potent, small-molecule inhibitor with a unique multi-target profile. Unlike first-generation rapalogs that target only mTORC1—often leading to a compensatory feedback activation of AKT—P7170 acts as a dual inhibitor of PI3K (p110


, 

,

,

) and mTOR (C1/C2)
. Furthermore, it exhibits inhibitory activity against ALK1 (Activin receptor-like kinase 1), contributing to anti-angiogenic effects.[1]

Why this matters for your assay design: In cell culture models, P7170 is utilized to overcome drug resistance associated with the PI3K/AKT/mTOR pathway. When designing assays, you must account for its ability to suppress the "AKT rebound" phenomenon. Therefore, your readouts must specifically look for the simultaneous downregulation of p-S6K (mTORC1 marker) and p-AKT Ser473 (mTORC2 marker) .

Signaling Pathway & Inhibition Node [2][3][4][5]

P7170_Pathway GF Growth Factors (EGF/IGF) RTK RTK GF->RTK PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Ser473 Phosphorylation Translation Translation & Cell Growth S6K->Translation P7170 P7170 (Inhibitor) P7170->PI3K P7170->mTORC1 P7170->mTORC2

Figure 1: P7170 Mechanism of Action.[2][4][5] Note the simultaneous blockade of PI3K, mTORC1, and the mTORC2 feedback loop.

Reagent Preparation & Handling

Reproducibility starts with compound handling. P7170 is hydrophobic and requires precise solubilization to prevent precipitation in aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO).[6][7][8][9][10]

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into single-use volumes (e.g., 20-50 µL) and store at -80°C .

    • Critical: Avoid freeze-thaw cycles. Repeated temperature shifts can cause micro-precipitation, leading to erratic IC50 curves.

  • Working Solution: Dilute the stock into fresh media immediately before treatment. Ensure the final DMSO concentration in the culture well is <0.5% (ideally 0.1%) to avoid solvent toxicity.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

This protocol determines the potency of P7170 in inhibiting cell proliferation.[1][2][4]

Target Cell Lines: HCT116 (Colon), PC3 (Prostate), MCF-7 (Breast), 786-O (Renal).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.[2]

    • Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 100 µL per well.

    • Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.

  • Compound Dilution (Day 1):

    • Perform a 1:3 serial dilution of P7170 in DMSO to create a 9-point curve.

    • Range: Start at 10 µM (high) down to 1 nM (low).

    • Dilute these DMSO stocks 1:1000 into pre-warmed culture media to generate 2x working solutions.

  • Treatment:

    • Remove old media from the plate (optional, or add 2x concentrated drug directly to existing 100 µL media for a gentle approach).

    • Add 100 µL of drug-containing media.

    • Controls:

      • Vehicle Control: 0.1% DMSO (matches highest solvent concentration).

      • Positive Control: Staurosporine (1 µM) or Bortezomib (ensure 100% kill).

  • Incubation:

    • Incubate for 72 hours .

    • Expert Insight: PI3K inhibitors are cytostatic. A 24-hour incubation is often insufficient to observe a robust differential in viability assays like MTT or CTG.

  • Readout (Day 4):

    • Add CellTiter-Glo® (Promega) or MTT reagent.

    • Shake plate for 2 minutes (CTG) to lyse cells.

    • Read Luminescence (CTG) or Absorbance at 570nm (MTT).

Data Analysis & Expected Results

Calculate % Viability =


.
Fit data to a 4-parameter logistic curve.

Reference IC50 Values (Validation Benchmarks):

Cell LineTissue OriginExpected IC50 (nM)
HCT116 Colon2 – 10 nM
PC3 Prostate5 – 15 nM
786-O Renal5 – 20 nM
MCF-7 Breast2 – 10 nM
Protocol B: Mechanistic Validation (Western Blot)

To confirm P7170 is hitting its target, you must demonstrate the dephosphorylation of downstream effectors.

Core Directive: Unlike viability assays, this experiment requires a short treatment window to capture signaling shut-down before apoptosis artifacts interfere.

Experimental Workflow

WB_Workflow Seed Seed Cells (6-well plate) Starve Serum Starve (Overnight) Seed->Starve Treat Treat with P7170 (1 - 6 Hours) Starve->Treat Stimulate Stimulate (FBS/Insulin 30min) Treat->Stimulate Lyse Lysis & Phos-Stop Stimulate->Lyse

Figure 2: Western Blot Workflow.[2] Serum starvation is critical to reduce basal noise.

Step-by-Step Methodology
  • Seeding: Seed

    
     cells in 6-well plates. Grow to 70-80% confluence.
    
  • Serum Starvation (Critical):

    • Wash cells with PBS.

    • Replace media with serum-free media for 12–16 hours.

    • Why? Growth factors in FBS constitutively activate PI3K. Starvation resets the baseline, allowing you to see the specific inhibition of induced signaling.

  • Treatment:

    • Pre-treat with P7170 (10, 50, 100, 500 nM) for 1 hour .

  • Stimulation:

    • Add FBS (final 10-20%) or Insulin (100 nM) for 30 minutes in the presence of the drug.

    • This "pushed" system proves the drug can block active signaling.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors (Na3VO4, NaF).

    • Trustworthiness Check:[11] If you omit phosphatase inhibitors, p-AKT signals will vanish during lysis, leading to false positives.

Key Biomarkers & Interpretation
Target ProteinPhospho-SiteExpected Result with P7170Mechanistic Significance
AKT Ser473Strong Decrease Marker of mTORC2 inhibition (differentiates from Rapamycin).[2]
S6 Ribosomal Ser235/236Decrease Marker of mTORC1 inhibition.[4]
4E-BP1 Thr37/46Decrease Marker of Cap-dependent translation inhibition.
Total AKT N/ANo Change Loading control; confirms protein stability.
Troubleshooting & Self-Validating Controls
  • Issue: High background in Western Blot.

    • Cause: Incomplete blocking or poor phospho-antibody quality.

    • Solution: Use 5% BSA (not milk) for blocking phospho-antibodies. Casein in milk interferes with phospho-detection.

  • Issue: IC50 curve is flat or shifted.

    • Cause: P7170 precipitation.

    • Solution: Check the plate under a microscope for crystals. Ensure DMSO < 0.5%.

  • Validation Control:

    • Run a parallel arm with Rapamycin (10 nM) .

    • Result: Rapamycin should inhibit p-S6 but fail to inhibit p-AKT Ser473 (or even increase it). P7170 should inhibit both. This differential proves the dual mechanism.

References
  • Venkatesan, A. M., et al. (2015). "P7170, a Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity." Molecular Cancer Therapeutics, 14(5), 1095–1106.[4]

  • Dutcher, J. P., et al. (2012). "P7170: A potent and oral phosphoinositide 3-kinase (PI3K)-mammalian target of rapamycin (mTOR) and activin receptor-like kinase 1 (ALK1) inhibitor." Cancer Research, 72(8_Supplement), 3742.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

  • Abcam. "Western blot for phosphorylated proteins - Protocol."

Sources

Application Note: Reconstitution and Handling of Panulisib (P-7170) for In Vitro Signal Transduction Assays

[1]

Abstract & Introduction

Panulisib (P-7170) is a potent, small-molecule dual inhibitor targeting the Phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes (mTORC1/C2).[1][2][3] Unlike earlier generation inhibitors, this compound also exhibits distinct inhibitory activity against Activin receptor-like kinase 1 (ALK1), contributing to its anti-angiogenic profile.[1][2][3]

The hydrophobicity of this compound presents specific challenges for in vitro experimentation. Improper reconstitution can lead to compound precipitation, inconsistent IC50 values, and "edge effects" in microplate assays.[1] This guide provides a standardized, self-validating protocol for reconstituting, storing, and diluting this compound to ensure maximum biological activity and reproducibility.[1]

Physicochemical Profile

Before handling, verify the compound identity and properties.[1] The high molecular weight and lipophilicity necessitate the use of organic solvents for initial stock preparation.[1]

PropertySpecification
Compound Name This compound (P-7170)
CAS Number 1356033-60-7
Molecular Formula

Molecular Weight 527.50 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Solubility (DMSO)

10 mM (Recommended Stock Concentration)
Solubility (Water) Insoluble (Precipitates immediately)
Storage (Powder) -20°C, Desiccated, Protected from light
Storage (Solution) -80°C (Preferred) or -20°C, Aliquoted

Mechanism of Action & Signaling Pathway

This compound acts by competitively binding to the ATP-binding cleft of PI3K and mTOR kinases.[1] This dual inhibition shuts down the PI3K/AKT/mTOR signaling cascade, a critical regulator of cell growth, survival, and metabolism often dysregulated in oncology.[1]

The following diagram illustrates the specific nodes inhibited by this compound within the signal transduction network.

Gcluster_legendLegendKinaseKinaseInhibitorInhibitorOutcomeOutcomeRTKRTK / GPCR(Growth Factor Receptors)PI3KPI3K (Class I)(α, β, γ, δ)RTK->PI3KPIP3PIP3PI3K->PIP3AKTAKT(Protein Kinase B)PIP3->AKTmTORC1mTORC1(Raptor Complex)AKT->mTORC1CellGrowthCell Growth &ProliferationmTORC1->CellGrowthAutophagyAutophagy(Inhibition)mTORC1->AutophagymTORC2mTORC2(Rictor Complex)mTORC2->AKTPhos S473ALK1ALK1(Activin Receptor-Like Kinase)AngiogenesisAngiogenesisALK1->AngiogenesisP7170This compound (P-7170)P7170->PI3KP7170->mTORC1P7170->mTORC2P7170->ALK1

Figure 1: this compound Mechanism of Action. Red lines indicate direct inhibition of PI3K, mTOR complexes, and ALK1, preventing downstream proliferation and angiogenic signaling.[1]

Reconstitution Protocol (Master Stock)

Scientific Rationale

Why DMSO? this compound is practically insoluble in aqueous buffers (PBS, media).[1] Attempting to dissolve it directly in water will result in a suspension, not a solution, leading to wildly inaccurate dosing.[1] Anhydrous DMSO (Dimethyl Sulfoxide) is the required vehicle to solvate the hydrophobic aromatic rings.[1]

Why High Concentration Stock? We target a 10 mM or 50 mM stock. This minimizes the volume of DMSO added to cell culture media later.[1] The final DMSO concentration in the assay well must remain below 0.1% (v/v) to avoid solvent toxicity, which can mimic kinase inhibition or induce apoptosis artifacts.[1]

Preparation Steps[1]

Materials Required:

  • This compound powder (e.g., 5 mg or 10 mg vial).[1]

  • DMSO (Anhydrous, Cell Culture Grade,

    
    99.9%).[1]
    
  • Vortex mixer.[1]

  • Desiccator cabinet.[1]

Protocol:

  • Equilibration: Remove the this compound vial from -20°C storage. Critical: Allow the vial to warm to room temperature (approx. 15-30 mins) inside the desiccator before opening.

    • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, potentially hydrolyzing the compound or altering the weighed mass.[1]

  • Centrifugation: Briefly centrifuge the vial (5,000 x g for 10 seconds) to settle all powder to the bottom.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock solution.

    • Formula:

      
      [1]
      
    • Example: For 5 mg of this compound:

      
      [1]
      
  • Solvation: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be crystal clear and slightly yellow.[1] If particles persist, warm slightly to 37°C for 2 minutes and vortex again.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20-50

    
    L) in light-resistant or amber microtubes.
    
    • Reasoning: this compound is sensitive to freeze-thaw cycles.[1] Repeated thawing causes precipitation and potency loss.[1]

  • Storage: Store aliquots at -80°C.

Dilution Strategy for In Vitro Assays

Directly pipetting 0.5

11
The "Constant DMSO" Rule

To attribute cell death solely to this compound, the DMSO concentration must be identical in the vehicle control (0 nM) and the highest drug dose (e.g., 1000 nM).[1]

Workflow Diagram[1]

DilutionWorkflowcluster_intermediateStep 1: Intermediate Dilutions (100% DMSO)cluster_workingStep 2: Working Solutions (Media)StockMaster Stock(10 mM in 100% DMSO)Inter11000x Conc A(e.g. 1 mM)Stock->Inter1Dilute in DMSOInter21000x Conc B(e.g. 0.1 mM)Inter1->Inter21:10 SerialWork11x Working Sol A(1000 nM)Inter1->Work11:1000 Dilutioninto MediaInter31000x Conc C(e.g. 0.01 mM)Inter2->Inter31:10 SerialWork21x Working Sol B(100 nM)Inter2->Work21:1000 Dilutioninto MediaWork31x Working Sol C(10 nM)Inter3->Work31:1000 Dilutioninto MediaCellsAssay Plate(Cells + Media)Work1->CellsAdd to WellsWork2->CellsWork3->Cells

Figure 2: Recommended Dilution Workflow. Intermediate dilutions are performed in 100% DMSO to maintain solubility before the final "shock" dilution into aqueous media.[1]

Protocol for 1000x Intermediate Method
  • Prepare Intermediates: In a V-bottom plate or PCR tubes, perform serial dilutions of this compound using 100% DMSO .

    • Example: Dilute 10 mM Master Stock 1:10 to get 1 mM.[1] Dilute that 1:10 to get 0.1 mM.

  • Prepare Working Solutions: Dilute each Intermediate 1:1000 into pre-warmed culture media.

    • Example: 1

      
      L of 1 mM Intermediate + 999 
      
      
      L Media = 1
      
      
      M (1000 nM) Final Concentration.[1]
    • Result: Final DMSO concentration is 0.1% .[1]

  • Vehicle Control: Add 1

    
    L of pure DMSO to 999 
    
    
    L Media. This is your 0 nM control (also 0.1% DMSO).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate in Media "Shock" precipitation due to high concentration or cold media.[1]Vortex media immediately upon addition.[1] Ensure media is at 37°C. Do not exceed 100

M final concentration in aqueous buffer.
Yellow color in Stock Normal for this compound at high concentrations.[1]No action required.
Inconsistent IC50 Evaporation of DMSO in stock or freeze-thaw degradation.[1]Use fresh aliquots. Ensure DMSO stock caps are tight (DMSO is hygroscopic).[1]
High Cell Death in Control DMSO toxicity.[1]Ensure final DMSO concentration is

0.1%.[1]

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "this compound (P7170) Ligand Page." Accessed October 2023.[1] [Link][1][4]

  • American Association for Cancer Research (AACR). "P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition."[1][2] Molecular Cancer Therapeutics, 2015.[1][2] [Link][1][2]

  • National Institutes of Health (NIH) PubChem. "this compound Compound Summary."[1] [Link][1]

  • ShellChem. "this compound (P7170) Product Data Sheet." [Link][1]

Precision Determination of Panulisib (P-7170) IC50: A Dual PI3K/mTOR Inhibition Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Panulisib (P-7170) is a potent, ATP-competitive dual inhibitor targeting the Class I Phosphoinositide 3-kinases (PI3K


) and the Mammalian Target of Rapamycin (mTORC1/mTORC2). Unlike isoform-selective inhibitors, this compound’s broad-spectrum activity prevents the compensatory feedback loops often seen in the PI3K/AKT pathway, making it a critical compound in oncology research, particularly for Triple-Negative Breast Cancer (TNBC) and ovarian cancer.

Objective: This application note provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of this compound. While cellular viability assays provide phenotypic data, the biochemical (enzymatic) IC50 is the gold standard for verifying target engagement and intrinsic potency. This guide focuses on a bioluminescent ADP-detection platform (ADP-Glo™), which offers superior Z' factors and sensitivity for lipid kinases compared to traditional radiometric assays.

Mechanistic Context

This compound acts by competing with ATP at the catalytic cleft of the p110 subunit of PI3K and the kinase domain of mTOR. Accurate IC50 determination requires assay conditions where [ATP] is near the enzyme's


 to ensure the inhibitor's potency is not artificially skewed.

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K Class I PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation S6K S6K / 4E-BP1 (Translation) mTOR->S6K Signaling This compound This compound (P-7170) This compound->PI3K Inhibits (IC50 ~0.6nM) This compound->mTOR Inhibits (IC50 ~0.6nM)

Figure 1: The PI3K/AKT/mTOR signaling cascade illustrating the dual-node inhibition mechanism of this compound.

Materials & Reagents

To ensure reproducibility, use high-purity reagents. The following list assumes a lipid kinase assay format (ADP-Glo™).

Reagent CategoryItemSpecification/Notes
Compound This compound (P-7170)Purity >98% (HPLC). Store at -20°C.
Enzymes Recombinant PI3K

Complex of p110

/p85

.
Recombinant mTORTruncated or full-length complex.
Substrates PIP2:PS Lipid SubstratePhosphatidylinositol-4,5-bisphosphate co-formulated with Phosphatidylserine (carrier).
Detection ADP-Glo™ Kinase AssayPromega (V9101). Converts ADP

ATP

Light.[1][2][3]
Buffer Components HEPES (pH 7.[2]5)Core buffer.
MgCl2Essential cofactor (usually 3mM).
EGTAChelator to reduce background.
CHAPS or Triton X-100Detergent for lipid solubility (critical for PI3K).
DTTReducing agent (freshly added).
Solvent DMSOAnhydrous, cell-culture grade.

Protocol Phase 1: Compound Preparation

Scientific Integrity Check: this compound is hydrophobic. Improper solubilization or serial dilution is the #1 cause of "flat" IC50 curves or high variability.

  • Stock Solution (10 mM):

    • Dissolve this compound powder in 100% DMSO.

    • Example: For 1 mg of P-7170 (MW: ~433.5 g/mol ), add 230.6

      
      L of DMSO.
      
    • Vortex vigorously for 1 minute. Inspect visually for particulates.

    • Caution: Avoid freeze-thaw cycles. Aliquot into single-use vials.

  • Serial Dilution (3-fold, 10-point):

    • Goal: A final assay concentration range spanning 10

      
      M to 0.5 nM.
      
    • Step A (Source Plate): In a 96-well polypropylene plate (V-bottom), dispense 20

      
      L of 100% DMSO into columns 2-10.
      
    • Step B: Add 30

      
      L of 10 mM this compound stock to column 1.
      
    • Step C: Transfer 10

      
      L from col 1 to col 2, mix 10x. Repeat across the plate.
      
    • Step D (Intermediate Dilution): Transfer 2

      
      L of the DMSO source series into 48 
      
      
      
      L of 1X Kinase Buffer (without ATP). This creates a 4% DMSO intermediate plate (4X final assay concentration).

Protocol Phase 2: Enzymatic IC50 Determination (ADP-Glo)

This protocol measures the conversion of ATP to ADP.[1][2][3] this compound inhibition results in less ADP production, and therefore lower luminescent signal.

Assay Conditions:

  • Final ATP Concentration:

    
    M (Must be 
    
    
    
    of the specific PI3K isoform).
  • Final DMSO: 1% (Tolerable for PI3K/mTOR).

  • Reaction Time: 60 minutes at 23°C.

Workflow Diagram

Workflow Step1 1. Enzyme/Substrate Mix (PI3K + PIP2:PS) Step2 2. Add this compound (Serial Dilution) Step1->Step2 Step3 3. Initiate Reaction (Add ATP) Step2->Step3 Step4 4. Incubate (60 min @ RT) Step3->Step4 Step5 5. Stop & Deplete (Add ADP-Glo Reagent) Step4->Step5 40 min incubation Step6 6. Detect (Add Kinase Detection Reagent) Step5->Step6 30 min incubation

Figure 2: Step-by-step ADP-Glo assay workflow for this compound IC50 determination.

Detailed Steps:
  • Reagent Prep:

    • 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 1 mM DTT (add fresh).

    • 2.5X Enzyme/Substrate Mix: Dilute PI3K recombinant enzyme (e.g., 2 ng/well) and PIP2:PS substrate (

      
      M final) in 1X Buffer.
      
    • 2.5X ATP Mix: Dilute Ultra-Pure ATP to

      
      M in 1X Buffer.
      
  • Assay Assembly (384-well White Low-Volume Plate):

    • Dispense Compound: Add 2.5

      
      L of the Intermediate Dilution (from Phase 1) to assay wells.
      
    • Dispense Enzyme: Add 2.5

      
      L of 2.5X Enzyme/Substrate Mix .
      
      • Control 1 (Max Signal): Compound solvent only + Enzyme + Substrate.

      • Control 2 (Min Signal/No Enzyme): Buffer + Substrate (No Enzyme).

    • Pre-Incubation: Incubate for 10 mins at RT to allow this compound to bind the active site.

    • Initiate: Add 2.5

      
      L of 2.5X ATP Mix .
      
    • Incubate: Cover plate and shake for 1 min. Incubate for 60 mins at RT (23°C).

  • Detection (The "Glo" Phase):

    • Stop Reaction: Add 7.5

      
      L of ADP-Glo™ Reagent .
      
    • Incubate: 40 mins at RT.[2] (This stops the kinase and depletes remaining unconsumed ATP).

    • Generate Signal: Add 15

      
      L of Kinase Detection Reagent .
      
    • Incubate: 30 mins at RT.[2] (This converts the generated ADP back to ATP

      
       Luciferase 
      
      
      
      Light).[1][2][3]
    • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Expected Results

Calculation
  • Normalize Data: Calculate % Inhibition for each well:

    
    
    
  • Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[this compound] (X-axis).

  • Regression: Use a non-linear regression model (4-parameter logistic / Sigmoidal dose-response with variable slope):

    
    
    
Benchmarking (Expected Values)

Based on literature and validated datasets, your results should align with these ranges:

TargetTypical IC50 (nM)Reference Context
PI3K

0.4 - 1.0 nMEnzymatic (ATP @ Km)
PI3K

~0.5 nMEnzymatic
mTOR (C1/C2) 0.6 - 2.0 nMEnzymatic
Cellular (HCT116) 20 - 40 nMCell Viability (72h)

Note: If your IC50 is >10x these values, check ATP concentration (too high competes out the drug) or Enzyme quality.

Cellular Validation (Translational Context)

While the enzymatic assay defines the constant, cell-based assays confirm membrane permeability.

Protocol Summary:

  • Cell Line: MDA-MB-231 (TNBC) or HCT116 (Colorectal).

  • Seeding: 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Add this compound (9-point dilution, start 1

    
    M).
    
  • Duration: 72 hours incubation.

  • Readout: CellTiter-Glo® (ATP viability).

  • Interpretation: Cellular IC50 is typically 10-50 fold higher than biochemical IC50 due to ATP competition in the cytosol (mM levels) and membrane barriers.

Troubleshooting & Expert Tips

  • The "Hook" Effect: If you see signal increase at very high drug concentrations, it may be due to compound precipitation or luciferase inhibition. Check solubility limits.

  • Z' Factor < 0.5: Usually caused by pipetting error or degrading ATP. Use low-binding tips and fresh ATP aliquots.

  • Edge Effects: In 384-well plates, avoid using the outer perimeter wells for data; fill them with media/buffer to maintain thermal inertia.

  • ATP Competition: this compound is ATP-competitive. If you run the assay at 1 mM ATP (saturating), the IC50 will shift to the right (appear less potent). Always report IC50 in the context of the ATP concentration used.

References

  • Mechanism & Discovery

    • Title: P7170, a novel inhibitor of phosphoinositide 3-kinase (PI3K)-mammalian target of rapamycin (mTOR) and activin receptor-like kinase 1 (ALK1).[4]

    • Source: Cancer Research (AACR).
    • URL:[Link][4]

  • Assay Methodology (ADP-Glo)

    • Title: ADP-Glo™ Kinase Assay Technical Manual.[3]

    • Source: Promega Corporation.[2]

  • Pathway Context

    • Title: The PI3K/AKT/mTOR pathway in triple-neg
    • Source: Journal of Experimental & Clinical Cancer Research.
    • URL:[Link]

Sources

Application Note: Profiling Panulisib (P-7170) in Biochemical and Cellular Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Panulisib (P-7170) is a potent, ATP-competitive dual inhibitor targeting the Phosphoinositide 3-kinase (PI3K) family and the mammalian Target of Rapamycin (mTOR). Unlike isoform-selective inhibitors, this compound exhibits broad-spectrum activity against Class I PI3K isoforms (p110


, 

,

,

) and both mTOR complexes (mTORC1/C2).

In oncology research, this dual-inhibition profile is critical for overcoming the feedback loop activation of AKT that often limits the efficacy of mTOR-only inhibitors (e.g., rapalogs).

Signaling Pathway and Inhibition Logic

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade.[1] this compound acts at two critical nodes:

  • Upstream: Blocking the conversion of PIP2 to PIP3 by PI3K.

  • Downstream: Directly inhibiting the mTOR catalytic core.

PI3K_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K (Class I) RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) mTOR mTORC1 / mTORC2 AKT->mTOR S6K S6K / 4E-BP1 mTOR->S6K Proliferation Cell Growth & Survival S6K->Proliferation This compound This compound (P-7170) This compound->PI3K This compound->mTOR

Figure 1: Mechanism of Action.[2] this compound exerts dual-node inhibition, preventing PIP3 generation and mTOR signaling.

Material Preparation & Handling[2][3][4][5][6]

Scientific Integrity Note: this compound is hydrophobic. Improper handling leads to precipitation in aqueous buffers, causing "false artificial inhibition" in biochemical assays or lack of potency in cell assays.

Reconstitution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight of P-7170 is approx.[3][4] 405.45 g/mol . Dissolve 1 mg in 246.6

      
      L DMSO.
      
  • Storage: Aliquot into single-use vials (e.g., 20

    
    L) and store at -80°C .
    
    • Avoid: Repeated freeze-thaw cycles.

    • Shelf Life: 6 months at -80°C; <24 hours at 4°C.

Working Solutions (Critical Step)
  • For Cell-Free Assays: Dilute stock in 1X Kinase Buffer immediately before use. Do not exceed 5% DMSO in the final reaction (most kinases tolerate up to 2-5%, but PI3K lipid substrates can be sensitive to solvent perturbations).

  • For Cell-Based Assays: Dilute in culture media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking drug effects.

Protocol A: Biochemical Kinase Activity Assay (ADP-Glo™)

Objective: Determine the IC50 of this compound against recombinant PI3K


.
Methodology:  ADP-Glo™ (Promega).[3][5] This assay is preferred over fluorescence polarization because it directly measures ADP generation, avoiding interference from fluorescent compounds.
Experimental Design (Self-Validating)
  • Positive Control: Wortmannin (Broad PI3K inhibitor) or LY294002.

  • No-Enzyme Control (Background): Buffer + Substrate + ATP (Measures intrinsic ATP hydrolysis).

  • Vehicle Control (Max Activity): Enzyme + Substrate + ATP + DMSO (No inhibitor).

Reagents
  • Enzyme: Recombinant PI3K (p110

    
    /p85
    
    
    
    ).
  • Substrate: PIP2:PS Lipid Kinase Substrate (requires sonication).

  • ATP: Ultra-pure ATP (use at

    
     apparent, typically 10-50 
    
    
    
    M).
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA.

Step-by-Step Workflow
  • Lipid Substrate Preparation (The "Art" of PI3K Assays):

    • Expert Tip: PIP2 is a lipid. It does not dissolve; it forms micelles. You must sonicate the PIP2/Phosphatidylserine (PS) mixture in the reaction buffer for 1 minute before adding it to the plate. Cloudy solutions indicate poor micelle formation and will yield high variability.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of this compound in DMSO (10 points).

    • Dilute these into 1X Kinase Buffer to 4X the final assay concentration.

  • Reaction Assembly (384-well Low Volume Plate):

    • Step 1: Add 2.5

      
      L of This compound  (4X).
      
    • Step 2: Add 2.5

      
      L of PI3K Enzyme  (4X). Incubate for 15 min at RT (allows inhibitor to bind).
      
    • Step 3: Add 5.0

      
      L of ATP/PIP2 Mix  (2X) to start the reaction.
      
    • Final Volume: 10

      
      L.
      
  • Incubation:

    • Incubate at Room Temperature (23°C) for 60 minutes.

  • Detection (ADP-Glo):

    • Step 4: Add 10

      
      L ADP-Glo™ Reagent . Incubate 40 min (Depletes unconsumed ATP).
      
    • Step 5: Add 20

      
      L Kinase Detection Reagent . Incubate 30 min (Converts generated ADP 
      
      
      
      ATP
      
      
      Light).
  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis

Calculate Percent Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Protocol B: Cell-Based Target Engagement (Western Blot)

Objective: Confirm this compound inhibits downstream phosphorylation of AKT (Ser473) and S6 Ribosomal Protein (Ser235/236) in intact cells.

Experimental Design
  • Cell Line: HCT116 or PC3 (High basal PI3K activity).

  • Conditions: Serum-Starved vs. Serum-Stimulated (Essential to define the dynamic range).

Workflow Diagram

Cell_Assay_Workflow Seed Seed Cells (6-well plate) Starve Serum Starvation (O/N or 4h) Seed->Starve Treat Treat w/ this compound (1h) Starve->Treat Stim Stimulate (Insulin/FBS, 15m) Treat->Stim Lyse Lysis (RIPA + PhosSTOP) Stim->Lyse Blot Western Blot p-AKT / p-S6 Lyse->Blot

Figure 2: Cellular Assay Workflow.[2] The stimulation step is crucial to observe maximal inhibition.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Replace media with serum-free media for 12–16 hours. This lowers high basal p-AKT levels, resetting the pathway.

  • Drug Treatment:

    • Add this compound at varying concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add Insulin (100 nM) or FBS (20% final) directly to the media containing the drug.

    • Incubate for exactly 15-20 minutes .

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (Sodium Orthovanadate/NaF are mandatory).

  • Western Blotting:

    • Load 20-30

      
      g protein/lane.
      
    • Primary Antibodies:

      • p-AKT (Ser473) [Target: mTORC2/PI3K]

      • p-S6 (Ser235/236) [Target: mTORC1]

      • Total AKT / Total S6 (Loading Controls)

      • 
        -Actin (Housekeeping)
        

Expected Results & Troubleshooting

Expected IC50 Values (Biochemical)
TargetExpected IC50 (nM)Notes
PI3K

2.0 - 5.0 nMHighly potent.
PI3K

~2.0 nM
mTOR ~4.0 - 10.0 nMDirect catalytic inhibition.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Biochemical) ATP not depleted.Ensure ADP-Glo Reagent incubation time is sufficient (at least 40 min).
Low Signal (Biochemical) Lipid substrate aggregation.Sonicate PIP2 substrate vigorously. Ensure buffer contains MgCl2.[3]
No Inhibition (Cellular) Constitutive activation.Ensure cells were starved prior to stimulation. Check if cell line has PTEN loss (may require higher doses).
Precipitation High DMSO.Keep final DMSO < 1% in biochemical and < 0.1% in cellular assays.

References

  • Discovery and Characterization of P-7170

    • Title: P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer.[2]

    • Source: Molecular Cancer Therapeutics / PubMed Central.
    • Link:[Link]

  • ADP-Glo Kinase Assay Principle

    • Title: ADP-Glo™ Kinase Assay Technical Manual.[5]

    • Source: Promega Corporation.[3][6]

  • PI3K Lipid Substrate Handling

    • Title: Measuring PI3K Lipid Kinase Activity Using the ADP-Glo Assay.[3]

    • Source: Promega Applic

Sources

Troubleshooting & Optimization

Panulisib (P-7170) Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Signal Transduction Unit Topic: Troubleshooting PI3K/mTOR Pathway Analysis via Western Blot

Introduction: The Dual-Inhibition Context

Welcome to the technical support hub for Panulisib (P-7170). As a potent, ATP-competitive dual inhibitor targeting both the PI3K (Class I isoforms


) and mTOR (mTORC1/mTORC2) complexes, this compound presents unique challenges in Western Blot analysis.

Unlike single-node inhibitors, this compound shuts down the signaling cascade at two distinct checkpoints. Successful validation requires detecting the loss of phosphorylation on downstream effectors—specifically Phospho-AKT (Ser473/Thr308) , Phospho-S6 Ribosomal Protein , and Phospho-4EBP1 .

This guide addresses the most common failure modes: lack of observed inhibition , weak phospho-signals , and high background noise .

Visualizing the Target Pathway

To troubleshoot effectively, you must verify where the signal breakage occurs. This compound acts upstream of AKT (via PI3K) and directly on mTOR.

Panulisib_Pathway GF Growth Factors (Insulin/IGF-1) RTK RTK GF->RTK PI3K PI3K Class I RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR S6K p70 S6K mTOR->S6K EBP 4E-BP1 mTOR->EBP S6 S6 Ribosomal Protein S6K->S6 Drug This compound (P-7170) Drug->PI3K Inhibits Drug->mTOR Inhibits

Figure 1: this compound Mechanism of Action.[1][2][3][4] The drug imposes a dual blockade on PI3K and mTOR, collapsing phosphorylation of AKT, S6K, and 4E-BP1.

Troubleshooting Module 1: "I see no inhibition of Phospho-AKT/S6."

Symptom: You treated cells with this compound, but the bands for p-AKT or p-S6 are just as strong as the control.

Root Cause Analysis

1. The "Basal Signal" Fallacy

  • Issue: Many cell lines have low basal PI3K activity in standard culture conditions. You cannot inhibit what isn't activated.

  • Validation: Did you include a positive control?

  • Solution: Perform a "Serum Starve & Stimulate" protocol.[5] Starve cells (0.5% FBS) overnight, treat with this compound for 1-2 hours, then stimulate with Insulin (100 nM) or IGF-1 for 15 minutes before lysis. This creates a high phosphorylation peak that this compound should visibly crush [1].

2. Drug Precipitation (Solubility Failure)

  • Issue: this compound is hydrophobic. If added directly to aqueous media from a high-concentration stock, it may precipitate immediately, becoming biologically inert.

  • Validation: Check your media under a microscope for micro-crystals.

  • Solution: Dissolve this compound in DMSO to create a stock (e.g., 10 mM). Dilute this stock into the media such that the final DMSO concentration is <0.5%. Ensure the drug is fully soluble in the DMSO master mix before addition [2].

3. The Feedback Loop Paradox

  • Issue: In some contexts, inhibiting mTORC1 (S6K) releases a negative feedback loop on IRS-1, causing a paradoxical reactivation of upstream PI3K/AKT.

  • Validation: Check both p-S6 (mTOR marker) and p-AKT.[3] If p-S6 is gone but p-AKT remains, you are seeing feedback activation.

  • Solution: This confirms the drug is working on mTOR. To block the rebound, you may need to adjust the dose or time-point, although this compound's dual nature usually suppresses this better than Rapamycin alone [3].

Troubleshooting Module 2: "My Phospho-bands are weak or fuzzy."

Symptom: Total protein bands are crisp, but p-AKT/p-S6 are faint, smeared, or non-existent.

Root Cause Analysis

1. The "Phosphatase Trap"

  • Issue: Phosphorylation is reversible and labile. Upon cell lysis, endogenous phosphatases degrade the signal within seconds.

  • Solution: You must use a lysis buffer fortified with Phosphatase Inhibitors .[5][6] Standard protease inhibitors are not enough.

2. Blocking Buffer Interference

  • Issue: Using Non-Fat Dry Milk (NFDM) to block membranes for phospho-antibodies. Milk contains Casein, a phosphoprotein that causes high background and masks specific signals.[5][6]

  • Solution: ALWAYS use 5% BSA (Bovine Serum Albumin) in TBST for blocking and antibody incubation when detecting phospho-proteins [4].

Optimized Lysis Buffer for this compound Studies

Use this formulation to preserve p-AKT and p-S6 signal integrity.

ComponentConcentrationFunction
RIPA or NP-40 Buffer 1XBase Lysis
Protease Inhibitor Cocktail 1XPrevents protein degradation
Sodium Fluoride (NaF) 10-50 mMCritical: Ser/Thr Phosphatase Inhibitor
Sodium Orthovanadate (Na3VO4) 1-2 mMCritical: Tyr Phosphatase Inhibitor
Beta-Glycerophosphate 10-20 mMSer/Thr Phosphatase Inhibitor
PMSF 1 mMSer Protease Inhibitor (Add fresh)

Note: Keep samples on ice at all times. Sonicate briefly (10s) to shear DNA and ensure nuclear lysis, as some mTOR/AKT signaling is compartmentalized.

Troubleshooting Module 3: Protocol & Workflow Logic

Q: Which AKT phosphorylation site should I probe?

  • A: Probe Ser473 first. It is the hydrophobic motif site required for maximal activation and is a direct readout of mTORC2 activity (which this compound inhibits). Thr308 is phosphorylated by PDK1 (PI3K dependent). This compound should inhibit both, but Ser473 usually provides a cleaner, more robust signal for drug screening [5].

Q: I see a band, but is it specific?

  • A: Validate with a Total Protein Normalization . You must run a duplicate blot (or strip and re-probe) for Total AKT and Total S6 .

    • Scenario A: p-AKT decreases, Total AKT stays constant = True Inhibition .

    • Scenario B: p-AKT decreases, Total AKT decreases = Cytotoxicity/Loading Error (The drug killed the cells or you loaded less protein).

Q: Can I use stored lysates?

  • A: Phospho-proteins degrade even at -20°C. For critical this compound data, use lysates stored at -80°C and avoid repeated freeze-thaw cycles. Aliquot samples immediately after lysis [6].

Summary Workflow: The "Golden Path" to Valid Results

Workflow Step1 Cell Culture (Serum Starve) Step2 Drug Treatment (this compound in DMSO) Step1->Step2 Step3 Stimulation (Insulin/IGF-1) Step2->Step3 Step4 Lysis (Ice + Phosphatase Inh.) Step3->Step4 Step5 PAGE & Transfer (PVDF Membrane) Step4->Step5 Step6 Block (5% BSA - NO MILK) Step5->Step6 Step7 Detection (ECL) Step6->Step7

Figure 2: Optimized Western Blot Workflow for Phospho-Protein Analysis.

References

  • Bio-Techne. (2025). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Link

  • MedChemExpress. (n.d.). Copanlisib (BAY 80-6946) Product Data Sheet & Solubility. Link

  • National Institutes of Health (PubMed). (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Link

  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot. Link

  • Abcam. (n.d.). Western blot for phosphorylated proteins. Link

  • Absin. (2025). Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). Link

Sources

Technical Support Center: Panulisib (Copanlisib)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing In Vitro Treatment Duration

Welcome to the technical support guide for Panulisib (Copanlisib). As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic and field-proven insights necessary for successful experimentation. Optimizing the duration of drug exposure is not a trivial step; it is fundamental to accurately interpreting your in vitro data, whether you're observing cytostatic, cytotoxic, or resistance-inducing effects. This guide is structured to walk you through this optimization process systematically, from initial questions to in-depth troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting experiments with this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as Copanlisib) is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It demonstrates preferential activity against the p110α and p110δ isoforms of PI3K.[1][2] By inhibiting PI3K, this compound effectively blocks the downstream PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in many cancers, making it a key therapeutic target.[5]

Q2: What is a reasonable starting point for treatment duration in a typical cancer cell line?

A2: A standard starting point for many targeted therapies, including this compound, is a 72-hour continuous exposure for cell viability assays. However, this is merely a preliminary step. The optimal duration is highly cell-line dependent and endpoint-specific. We strongly recommend conducting a preliminary time-course experiment (e.g., 24, 48, 72, and 96 hours) to establish the kinetics of the cellular response.

Q3: How does treatment duration influence the observed cellular outcome (e.g., apoptosis vs. cell cycle arrest)?

A3: The duration of exposure is critical in determining the cellular fate.

  • Short-term exposure (e.g., < 24 hours): Often sufficient to observe target engagement and inhibition of downstream signaling (e.g., decreased phosphorylation of AKT and S6). This is the ideal window for mechanistic Western blot studies.

  • Mid-term exposure (e.g., 24-72 hours): Typically induces cytostatic effects, such as cell cycle arrest, often in the G1 phase, as the mTOR pathway is a key regulator of cell cycle progression.[6][7]

  • Long-term exposure (e.g., > 72 hours): May be required to induce significant apoptosis or senescence, especially in less sensitive cell lines. However, prolonged treatment can also lead to the development of resistance mechanisms.[8]

Q4: For assessing pathway inhibition, what is the optimal treatment duration?

A4: To confirm that this compound is inhibiting the PI3K/AKT/mTOR pathway, a short treatment duration is usually sufficient and ideal. Exposing cells for 1 to 6 hours is often enough to see a significant reduction in the phosphorylation of key downstream targets like AKT (at Ser473) and S6 ribosomal protein.[9] Longer incubations can sometimes lead to feedback loop activation, which can complicate data interpretation.

Section 2: A Systematic Guide to Optimizing this compound Treatment Duration

This section provides a structured workflow for determining the optimal treatment duration for your specific experimental model and scientific question.

Phase 1: Initial Scoping with a Matrix Experiment

The first step is to understand the interplay between drug concentration and time. A matrix experiment is the most efficient way to achieve this.

Experimental Goal: To identify the effective concentration range and the time kinetics of this compound's effect on cell viability.

Workflow Diagram: Dose-Response & Time-Course Optimization

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation & Readout cluster_analysis Data Analysis prep1 Select Cell Line & Culture to 80% Confluency prep2 Harvest & Count Cells prep1->prep2 prep3 Seed Cells in 96-well Plates prep2->prep3 treat2 Add Drug to Cells (n=3-6 replicates per condition) treat1 Prepare this compound Serial Dilutions (e.g., 1 nM to 10 µM) treat1->treat2 inc24 Incubate 24h readout Perform Cell Viability Assay (e.g., CellTiter-Glo®) inc24->readout at 24h inc48 Incubate 48h inc48->readout at 48h inc72 Incubate 72h inc72->readout at 72h inc96 Incubate 96h inc96->readout at 96h analysis1 Normalize Data to Vehicle Control analysis2 Plot Dose-Response Curves for Each Time Point analysis1->analysis2 analysis3 Calculate IC50 Values analysis2->analysis3

Caption: Workflow for optimizing this compound dose and duration.

Protocol 1: Cell Viability Matrix Experiment

  • Cell Seeding: Seed your cells in at least four 96-well plates at a density that ensures they remain in the exponential growth phase for the longest time point (e.g., 96 hours).

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested range is from 20 µM down to ~1 nM, plus a vehicle control (e.g., 0.1% DMSO).

  • Treatment: After allowing cells to adhere overnight, remove the medium and add 100 µL of the 2X drug dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours.

  • Assay: At each time point, perform a cell viability assay. Luminescent assays like CellTiter-Glo® (Promega) are highly recommended as they measure ATP levels, providing a robust marker of metabolically active cells.[10]

  • Data Analysis: Normalize the results to the vehicle control for each plate. Plot the dose-response curves and calculate the IC50 value for each time point.

Data Interpretation Table

Time PointTypical IC50 ResultInterpretation & Next Steps
24h High IC50 or minimal effectThe drug effect is primarily cytostatic and requires more time to impact viability.
48h Intermediate IC50A balance of cytostatic and emerging cytotoxic effects. A good time point for cell cycle analysis.
72h Low IC50, plateausThe cytotoxic effect is likely maximal. This is often the standard endpoint for viability.
96h Similar to 72h IC50The effect has saturated. Longer durations may not provide additional information on direct cytotoxicity.
Phase 2: Mechanistic Validation at Optimal Time Points

Based on Phase 1, select one or two key time points and concentrations (e.g., IC50 and 10x IC50 at 48 or 72 hours) to investigate the underlying mechanism.

Experimental Goal: To confirm pathway inhibition and determine the cellular mechanism (e.g., cell cycle arrest, apoptosis).

Key Assays:

  • Western Blotting: To confirm on-target activity.

  • Cell Cycle Analysis: To assess cytostatic effects.

PI3K/AKT/mTOR Signaling Pathway Diagram

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation BP1->Proliferation Inhibits Translation This compound This compound (Copanlisib) This compound->PI3K Inhibits

Caption: The PI3K/AKT/mTOR pathway inhibited by this compound.

Protocol 2: Western Blot for Pathway Analysis

  • Treatment: Seed cells in 6-well plates. Treat with this compound at the desired concentration for a short duration (e.g., 1, 4, and 24 hours).

  • Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Run 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Note that mTOR is a large protein (~289 kDa), so optimize transfer conditions accordingly (e.g., overnight wet transfer at 4°C).[12]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[13] Recommended antibodies:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-S6 Ribosomal Protein (Ser240/244)

    • Total S6

    • GAPDH or β-Actin (loading control)

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) kit.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Seed cells in 6-well plates. Treat with this compound for your chosen duration (e.g., 24, 48 hours). Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure you capture the entire population.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Rehydrate the cells in PBS. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Acquisition & Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Section 3: Troubleshooting Guide

Problem 1: I see minimal or no effect on cell viability, even after 72 hours at high concentrations.

  • Possible Cause A: Incorrect Drug Handling. this compound, like many small molecules, can be sensitive to storage and handling. Solution: Ensure your stock solution is stored correctly (as per the manufacturer's instructions), has not undergone excessive freeze-thaw cycles, and that the final concentration in your assay is accurate.

  • Possible Cause B: Intrinsic or Acquired Resistance. The cell line may have mutations downstream of PI3K (e.g., in AKT or mTOR) or have active compensatory signaling pathways (e.g., MAPK pathway). Solution: First, verify target engagement. Perform a short-term (1-4 hour) Western blot to see if p-AKT and p-S6 levels decrease after treatment. If the pathway is inhibited but cells still survive, it points towards resistance mechanisms.[5] Consider combination therapies or using cell lines known to be sensitive.

  • Possible Cause C: Suboptimal Assay Conditions. Your cell seeding density may be too high, leading to contact inhibition and reduced proliferation, which can mask the effect of a cytostatic drug. Solution: Re-run the experiment with a lower initial seeding density. Ensure the viability assay used is appropriate for your cell line.[14]

Problem 2: The dose-response curve is very steep, and I see massive cell death even at short time points (24h).

  • Possible Cause A: High Cellular Sensitivity. Your cell line may be exceptionally dependent on the PI3K pathway for survival. Solution: This is a valid result. To better define the IC50 and mechanism, you need to test shorter time points (e.g., 6, 12, 18 hours) and a narrower, lower concentration range.

  • Possible Cause B: Off-Target Cytotoxicity. While this compound is a targeted inhibitor, very high concentrations can lead to off-target effects. Solution: Focus your experiments on a concentration range that shows clear inhibition of p-AKT/p-S6 without being excessively toxic. The most relevant data will come from concentrations that modulate the target pathway specifically.

Problem 3: My Western blot shows that p-AKT levels rebound after 24 hours of treatment.

  • Possible Cause: Feedback Loop Activation. This is a known phenomenon with mTOR pathway inhibitors. Inhibition of mTORC1 can relieve a negative feedback loop on insulin receptor substrate 1 (IRS-1), leading to increased PI3K activity and a rebound in AKT phosphorylation.[15] Solution: This is a key mechanistic insight. It demonstrates that the pathway is dynamic. For confirming direct target inhibition, always use short time points (1-6 hours). For understanding the long-term cellular response, these later time points are informative and may suggest that intermittent, rather than continuous, dosing could be more effective in vivo.

References

  • Patsnap Synapse. (2024). What is Buparlisib used for? Retrieved from Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Copanlisib dihydrochloride? Retrieved from Patsnap Synapse. [Link]

  • ResearchGate. (2020). Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses. Retrieved from ResearchGate. [Link]

  • Dreyling, M., et al. (2017). Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. OncoTargets and Therapy, 10, 5571–5578. [Link]

  • ResearchGate. (2018). Copanlisib: Novel PI3K Inhibitor for Treatment of Lymphoma. Retrieved from ResearchGate. [Link]

  • Serrano, C., et al. (2020). Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor. Molecular Cancer Therapeutics, 19(8), 1638-1648. [Link]

  • Müller, A., et al. (2020). Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses. Journal for ImmunoTherapy of Cancer, 8(2), e001268. [Link]

  • Reed, D. R., et al. (2021). Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma. Pediatric Blood & Cancer, 68(11), e29290. [Link]

  • Patnaik, A., et al. (2016). First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas. Annals of Oncology, 27(10), 1928–1940. [Link]

  • Reed, D. R., et al. (2021). Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma. Pediatric Blood & Cancer, 68(11), e29290. [Link]

  • Fingar, D. C., et al. (2004). mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E. Molecular and Cellular Biology, 24(1), 200-216. [Link]

  • Shapiro, G. I. (2014). Challenges in the clinical development of PI3K inhibitors. Current Topics in Microbiology and Immunology, 382, 1-17. [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • Alzahrani, A. S. (2022). Recent advances and limitations of mTOR inhibitors in the treatment of cancer. Frontiers in Oncology, 12, 1000962. [Link]

  • Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. Retrieved from Axion Biosystems. [Link]

  • Kalender, A., et al. (2010). Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK. Proceedings of the National Academy of Sciences, 107(40), 17345-17350. [Link]

  • ResearchGate. (2022). In vitro and in vivo validation of mTOR inhibitor TKA001. Retrieved from ResearchGate. [Link]

  • Kim, E., & Guan, K. L. (2011). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 756, 29-41. [Link]

  • National Institute of Standards and Technology. (2023). Cell Viability for Advanced Therapies. Retrieved from NIST. [Link]

  • Janku, F., et al. (2011). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Opinion in Oncology, 23(6), 589-601. [Link]

  • Zhou, Y., et al. (2017). Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells. Molecular Cancer Therapeutics, 16(11), 2500-2511. [Link]

  • ACS Publications. (2022). mTOR Variants Activation Discovers PI3K-like Cryptic Pocket, Expanding Allosteric, Mutant-Selective Inhibitor Designs. Journal of Chemical Information and Modeling. [Link]

  • PubMed. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free-Wilson Analysis for Improved In Vivo Efficacy. Retrieved from PubMed. [Link]

  • ResearchGate. (2015). Can anybody help with mTOR Western Blot antibodies and conditions?. Retrieved from ResearchGate. [Link]

  • Mullany, L. K., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLOS ONE, 6(10), e23802. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827. [Link]

  • YouTube. (2019). Cell cycle-dependent regulation of mTORC1 signaling. Retrieved from [Link]

  • ResearchGate. (2021). mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve?. Retrieved from ResearchGate. [Link]

  • Li, Y., et al. (2016). Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines. Oncology Letters, 11(4), 2677–2682. [Link]

  • Guertin, D. A., & Sabatini, D. M. (2009). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. The Journal of Clinical Investigation, 119(4), 712-722. [Link]

  • ResearchGate. (2021). Inhibition of PI3K/Akt/mTOR signaling by natural products. Retrieved from ResearchGate. [Link]

Sources

Navigating Pan-PI3K Inhibition: A Technical Guide to Mitigating Experimental Artifacts with Copanlisib

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the pan-Class I PI3K inhibitor, Copanlisib . It is presumed that the query for "Panulisib" was a typographical error, as Copanlisib is a well-documented compound fitting the description of a pan-PI3K inhibitor used in research and clinical settings.

Introduction for the Researcher

As a Senior Application Scientist, I've seen firsthand how the promise of potent, targeted inhibitors can be accompanied by a unique set of experimental challenges. Copanlisib, a powerful tool for interrogating the PI3K/AKT/mTOR signaling network, is no exception. Its pan-inhibitory nature, while effective, necessitates a nuanced approach to experimental design and interpretation to avoid misleading artifacts. This guide is structured to provide not just protocols, but the underlying rationale to empower you to generate robust, reproducible data.

The core principle of working with Copanlisib is understanding that you are perturbing a central hub of cellular signaling. The resulting cellular responses can be complex, involving feedback loops and off-target effects that may not be immediately obvious. This guide will equip you to anticipate and control for these variables, ensuring the integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Copanlisib that I should be aware of in my experiments?

Copanlisib is a potent pan-Class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2] Copanlisib exhibits high potency against the PI3Kα and PI3Kδ isoforms, with slightly lower activity against PI3Kβ and PI3Kγ.[3] This broad-spectrum inhibition is key to its efficacy but also a potential source of artifacts if not properly controlled.

Q2: I'm observing significant cytotoxicity even at low nanomolar concentrations in my cell line. Is this expected?

This is not unexpected, particularly in cell lines that are highly dependent on the PI3K/AKT/mTOR pathway for survival, a phenomenon known as "oncogene addiction." The potent, pan-inhibitory nature of Copanlisib can lead to a rapid and complete shutdown of this critical survival pathway, inducing apoptosis.[4] However, it is crucial to distinguish this on-target cytotoxicity from non-specific toxic effects.

Troubleshooting Steps:

  • Confirm On-Target Effect: Perform a rescue experiment by co-treating with a downstream activator of the pathway (e.g., a constitutively active form of AKT) to see if the cytotoxic effect is reversed.

  • Titrate Carefully: Determine the IC50 value in your specific cell line using a broad range of concentrations. This will help you identify the optimal concentration range for your experiments.

  • Use a Positive Control: Compare the cytotoxic profile of Copanlisib to other well-characterized PI3K inhibitors to benchmark its potency in your system.

Q3: My Western blot results show a paradoxical increase in the phosphorylation of an upstream kinase after Copanlisib treatment. What is happening?

You are likely observing the effects of a negative feedback loop. The PI3K/AKT/mTOR pathway is subject to complex regulatory mechanisms. For instance, mTORC1 and S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), which is an upstream activator of PI3K. When you inhibit the pathway with Copanlisib, this negative feedback is relieved, leading to the hyperactivation of upstream receptor tyrosine kinases (RTKs) and, consequently, increased phosphorylation of their components.[5][6]

How to Address This:

  • Acknowledge and Report: This is a known biological response to PI3K inhibition and should be noted in your data interpretation.

  • Investigate Further: This feedback activation can be a mechanism of acquired resistance. Consider co-treatment with an inhibitor of the reactivated upstream kinase to enhance the efficacy of Copanlisib.

  • Time-Course Analysis: Perform a time-course experiment to observe the dynamics of this feedback activation. It may be an early and transient event.

Visualizing the Core Pathway and Experimental Workflow

To aid in your experimental design, the following diagrams illustrate the targeted signaling pathway and a recommended workflow for assessing Copanlisib's on-target effects.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) Copanlisib Copanlisib Copanlisib->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits FOXO FOXO AKT->FOXO Inhibits S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Apoptosis Apoptosis BAD->Apoptosis FOXO->Apoptosis

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.

WesternBlot_Workflow start Start: Seed Cells treat Treat with Copanlisib (Dose-Response & Time-Course) start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE & Transfer lyse->sds probe Probe with Primary Antibodies (p-AKT, total-AKT, p-S6K, etc.) sds->probe detect Secondary Antibody & Detection probe->detect analyze Analyze & Quantify Bands detect->analyze end End: Interpret Results analyze->end

Caption: A validated workflow for assessing on-target effects of Copanlisib via Western blot.

Troubleshooting Guide for Common Experimental Artifacts

Issue 1: Inconsistent Efficacy or Loss of Activity Over Time

Potential Cause:

  • Compound Instability: Like many small molecule inhibitors, Copanlisib solutions may degrade over time, especially with repeated freeze-thaw cycles or improper storage.

  • Cellular Resistance Mechanisms: Prolonged exposure to Copanlisib can lead to the development of acquired resistance. This can occur through several mechanisms, including the upregulation of parallel signaling pathways (e.g., MAPK/ERK) or mutations in the PI3K pathway itself.[6][7]

Troubleshooting Protocol:

  • Aliquot and Store Properly: Prepare single-use aliquots of your Copanlisib stock solution and store them at -80°C, protected from light.

  • Freshly Dilute: Always prepare fresh working dilutions from a stock aliquot for each experiment.

  • Monitor Passage Number: Use low-passage number cells to avoid the selection of resistant populations.

  • Assess Pathway Reactivation: If you suspect resistance, probe for the activation of compensatory pathways like the MAPK/ERK pathway (p-ERK) in your Western blots.

Issue 2: Off-Target Effects Clouding Data Interpretation

Potential Cause: While Copanlisib is highly selective for Class I PI3K isoforms, at higher concentrations, the risk of off-target kinase inhibition increases. Additionally, some observed effects may be "beneficial off-target effects," such as the inhibition of CXCR12-mediated chemotaxis of malignant B cells.[3] However, in other contexts, these could be confounding variables.

Self-Validating Experimental Design:

  • Use Multiple Readouts: Corroborate your findings using multiple, independent assays. For example, if you observe decreased proliferation with a cell counting assay, confirm this with a cell cycle analysis via flow cytometry.

  • Employ a Structurally Unrelated PI3K Inhibitor: To confirm that your observed phenotype is due to PI3K inhibition and not an off-target effect of the Copanlisib chemical scaffold, repeat a key experiment with a different, structurally distinct PI3K inhibitor (e.g., Idelalisib for a more delta-specific effect, or Buparlisib for another pan-inhibitor).[2][4]

  • Dose-Response Correlation: A true on-target effect should correlate with the dose-dependent inhibition of the PI3K pathway (e.g., decreased p-AKT levels). If a phenotype is only observed at very high concentrations, it may be an off-target effect.

Issue 3: Managing Hyperglycemia and Hypertension-Related Artifacts in In Vivo Models

Background: In clinical use, Copanlisib is known to cause transient hyperglycemia and hypertension.[8][9] These on-target effects are due to the inhibition of PI3Kα, which plays a role in insulin signaling. These metabolic changes can also occur in animal models and may act as confounding variables in your in vivo studies.

Protocol for In Vivo Studies:

  • Establish a Baseline: Before starting treatment, monitor blood glucose and blood pressure in your animal cohort to establish a baseline.

  • Regular Monitoring: Continue to monitor these parameters throughout the study, especially in the hours following Copanlisib administration.

  • Consider Dosing Schedule: The intermittent, intravenous dosing schedule of Copanlisib used in clinical trials is designed to manage these side effects.[10][11] Mimicking this schedule (e.g., weekly administration) in your animal model may be more clinically relevant and reduce the severity of these metabolic artifacts compared to daily dosing.

  • Data Stratification: If significant metabolic changes are observed, consider stratifying your data based on the severity of these effects to determine if they correlate with your primary endpoint (e.g., tumor growth inhibition).

Quantitative Data Summary

ParameterValueSource
Target Pan-Class I PI3K[1]
IC50 (PI3Kα) 0.5 nmol/L[3]
IC50 (PI3Kδ) 0.7 nmol/L[3]
IC50 (PI3Kβ) 3.7 nmol/L[3]
IC50 (PI3Kγ) 6.4 nmol/L[3]
Common Clinical Adverse Events Hyperglycemia, Hypertension, Neutropenia, Diarrhea[8][9][12]
Plasma Half-life ~39.1 hours[13]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Copanlisib dihydrochloride? Retrieved from [Link]

  • Zinzani, P. L., et al. (2019). Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. Therapeutic Advances in Hematology, 10, 2040620719878377. Retrieved from [Link]

  • Nih, A., et al. (2021). Update on the role of copanlisib in hematologic malignancies. Therapeutic Advances in Hematology, 12, 20406207211005526. Retrieved from [Link]

  • Maddocks, K. J., et al. (2021). Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas. Clinical Lymphoma, Myeloma & Leukemia, 21(1), 1-11. Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 8, 257. Retrieved from [Link]

  • Dreyling, M., et al. (2019). Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study. American Journal of Hematology, 94(9), 979-984. Retrieved from [Link]

  • Paul, J., et al. (2018). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Drug Design, Development and Therapy, 12, 2579-2593. Retrieved from [Link]

  • Li, Y., et al. (2022). Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials. Frontiers in Pharmacology, 13, 991661. Retrieved from [Link]

  • National Cancer Institute. (2022, February 24). Trial Results: Copanlisib in Patients with PIK3CA-Mutated Tumors. Retrieved from [Link]

  • Targeted Oncology. (2024, April 8). Copanlisib Plus Nivolumab Demonstrates Activity in Microsatellite Stable Colorectal Cancer. Retrieved from [Link]

  • Massacesi, C., et al. (2016). Challenges in the clinical development of PI3K inhibitors. Annals of Oncology, 27(5), 789-797. Retrieved from [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 36(15_suppl), 2501-2501. Retrieved from [Link]

  • Varghese, A. M., et al. (2023). Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids. PLoS One, 18(10), e0292446. Retrieved from [Link]

  • Costa, R. L. B., et al. (2022). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. Cancers (Basel), 14(3), 705. Retrieved from [Link]

  • Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 33, e107-e112. Retrieved from [Link]

  • Patnaik, A., et al. (2020). On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors. Clinical Cancer Research, 26(15), 4032-4041. Retrieved from [Link]

  • Singh, S., et al. (2019). Copanlisib: Novel PI3K Inhibitor for Treatment of Lymphoma. Current Drug Targets, 20(12), 1249-1260. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Buparlisib used for? Retrieved from [Link]

Sources

Technical Support Center: Managing Panulisib-Induced Hyperglycemia in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for managing the in vitro effects of Panulisib. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their cell culture experiments. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate and control for the on-target hyperglycemic effects of this potent PI3K/mTOR inhibitor.

Section 1: Understanding the "Why" - Mechanism of Action

This compound is a powerful dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[1] This signaling cascade is a central regulator of cellular growth, proliferation, and metabolism.[2] In many cancers, this pathway is hyperactivated, making it a prime therapeutic target.

However, the PI3K/Akt/mTOR pathway is also a critical mediator of insulin signaling and glucose homeostasis.[3][4] Insulin binding to its receptor normally activates PI3K/Akt, which in turn triggers the translocation of glucose transporters (like GLUT4) to the cell surface, facilitating glucose uptake from the environment.[5][6]

By inhibiting PI3K and mTOR, this compound effectively blocks this process. This leads to a decrease in glucose transport into the cell, creating a state of localized, cellular hyperglycemia in your culture.[4] This is a predictable, on-target effect of the drug, not a sign of off-target toxicity or a flawed compound.[4][7] Understanding this mechanism is the first step to managing it effectively in your experiments.

PI3K/Akt Signaling and Glucose Uptake Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->GLUT4_Vesicle Promotes Translocation This compound This compound This compound->PI3K Inhibits Glucose Glucose Glucose->GLUT4_Transporter Enters Cell Insulin Insulin Insulin->Insulin_Receptor Binds

Caption: this compound inhibits PI3K, blocking Akt activation and subsequent GLUT4 translocation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the reduced cell viability I'm observing after this compound treatment due to its anti-cancer effects or this hyperglycemic side effect?

This is a critical question. The reduced glucose uptake can starve the cells of energy, leading to decreased proliferation or cell death, which can confound your anti-cancer readout. A key troubleshooting step is to determine if this effect can be rescued by providing an alternative pathway for glucose uptake, such as through insulin supplementation. If providing insulin rescues the viability phenotype without diminishing the desired anti-proliferative effect, it suggests the initial observation was at least partially due to the induced hyperglycemia.

Q2: My cells are cultured in high-glucose DMEM. Is this sufficient to overcome the hyperglycemic effect?

Not necessarily. While high-glucose media provides ample glucose in the extracellular environment, this compound's mechanism of action blocks the primary route for its entry into the cell.[4] The problem isn't the absence of glucose in the media, but the cell's inability to take it up. In fact, very high glucose concentrations (above 10 mM) can be toxic to some cell lines, causing osmotic stress and altering cell structure.[8][9][10]

Q3: How does this in vitro hyperglycemia relate to what is observed clinically?

The mechanism is the same. Hyperglycemia is one of the most common adverse events observed in patients treated with PI3K inhibitors.[11] Clinically, this is managed with diet, exercise, and anti-diabetic medications like metformin.[12] Your in vitro system is therefore a relevant model for studying both the efficacy of the drug and its metabolic side effects.

Section 3: In-Depth Troubleshooting Guide

Q3.1: My cell viability has plummeted after this compound treatment. How can I definitively separate the anti-proliferative effects from cell starvation?

Answer: The best approach is to perform a dose-response experiment under different metabolic conditions. This allows you to see if you can rescue the cells from the metabolic insult without compromising the drug's intended anti-cancer activity.

Troubleshooting Workflow: Viability vs. Starvation

Troubleshooting_Workflow A Observe Reduced Viability with this compound B Hypothesis: Is it Cytotoxicity or Metabolic Starvation? A->B C Perform Dose-Response with Insulin Rescue (See Protocol 4.1) B->C D Analyze Results C->D E Viability Restored, IC50 Unchanged D->E Yes F Viability Not Restored, IC50 Unchanged D->F No G Conclusion: Initial viability loss was due to metabolic starvation. Proceed with insulin co-treatment. E->G H Conclusion: Viability loss is due to on-target anti-proliferative effects of this compound. F->H

Caption: A logical workflow to dissect cytotoxicity from metabolic effects.

Q3.2: How do I choose the right glucose concentration for my media?

Answer: The goal is to use a glucose concentration that is physiologically relevant but not excessive. Standard media formulations vary widely, which can impact your results.

Media TypeTypical Glucose (g/L)Typical Glucose (mM)Physiological Relevance
DMEM (Low Glucose)1.0 g/L~5.5 mMNormal Blood Sugar[9]
RPMI-16402.0 g/L~11.1 mMPre-diabetic levels[9][13][14]
DMEM (High Glucose)4.5 g/L~25.0 mMDiabetic/Hyperglycemic levels[13][15]

Recommendation: For most initial experiments, start with a medium containing a physiological glucose concentration (~5.5 mM). This baseline prevents the confounding effects of glucose toxicity. If your cells require higher glucose for normal growth, be sure to run an osmotic control (e.g., using mannitol) to ensure the observed effects are not simply due to hyperosmolarity.[16]

Q3.3: Can I use insulin to rescue the hyperglycemic phenotype? If so, how much?

Answer: Yes, adding exogenous insulin is a common and effective strategy. Insulin can help promote any residual glucose uptake capacity. However, because this compound directly inhibits the downstream signaling of the insulin receptor, you may need higher concentrations of insulin than typically used for cell culture. The optimal concentration must be determined empirically for your specific cell line. A titration experiment is essential.

Section 4: Key Experimental Protocols

Protocol 4.1: Establishing a this compound Dose-Response with Insulin Rescue

This protocol is designed to differentiate between on-target anti-proliferative effects and cell death caused by glucose starvation.

Methodology:

  • Cell Plating: Plate your cells in 96-well plates at their optimal density for a 72-hour proliferation assay. Allow them to adhere overnight.

  • Media Preparation: Prepare two sets of treatment media using a base medium with physiological glucose (~5.5 mM):

    • Set A: this compound serial dilutions (e.g., 8-point, 3-fold dilutions starting from 10 µM).

    • Set B: this compound serial dilutions + a constant, high concentration of insulin (start with a titration from 1-10 µg/mL).

  • Treatment: Remove the overnight culture medium and replace it with the prepared treatment media. Include "vehicle only" and "insulin only" controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, resazurin, or crystal violet).

  • Data Analysis:

    • Plot the dose-response curves for both Set A (this compound alone) and Set B (this compound + Insulin).

    • Interpretation 1: If the curve for Set B shifts significantly to the right (i.e., the IC50 increases), it indicates that insulin is rescuing cells from this compound-induced death, suggesting the effect is at least partially metabolic.

    • Interpretation 2: If the viability at the lower plateau of the curve for Set B is higher than for Set A, but the IC50 remains similar, it suggests that insulin is preventing metabolic death but not interfering with the anti-proliferative action of the drug. This is the ideal outcome for proceeding with your experiments.

References

  • Cheng, C., et al. (2022). PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer. Military Medical Research. Available at: [Link]

  • National Center for Biotechnology Information. (2022). PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer. PubMed. Available at: [Link]

  • Genentech, Inc. (n.d.). PI3K Inhibitor−Associated Hyperglycemia. Itovebi® (inavolisib). Available at: [Link]

  • Campbell, K. (2021). Detecting and Managing Drug-Induced Diabetes. U.S. Pharmacist. Available at: [Link]

  • Ghemigian, A., et al. (2021). ALPELISIB - INDUCED HYPERGLYCEMIA. Acta Endocrinologica (Buc). Available at: [Link]

  • Janku, F., et al. (2018). Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia. Clinical Cancer Research. Available at: [Link]

  • Cell Signaling Technology, Inc. (2010). PI3K / Akt Upstream Signaling. YouTube. Available at: [Link]

  • Patsnap. (2025). What's the Difference Between DMEM and RPMI?. Patsnap Synapse. Available at: [Link]

  • Ghemigian, A., et al. (2021). ALPELISIB - INDUCED HYPERGLYCEMIA. National Center for Biotechnology Information. Available at: [Link]

  • Tanti, J. F., et al. (1997). Physiological role of Akt in insulin-stimulated translocation of GLUT4 in transfected rat adipose cells. Molecular Endocrinology. Available at: [Link]

  • Dadwal, A., et al. (2023). Medication-Induced Hyperglycemia and Diabetes Mellitus: A Review of Current Literature and Practical Management Strategies. Cureus. Available at: [Link]

  • Papa, S., et al. (2014). The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer. Cancers. Available at: [Link]

  • Gonzalez, E., & McGraw, T. E. (2009). Insulin Signaling Diverges into Akt-dependent and -independent Signals to Regulate the Recruitment/Docking and the Fusion of GLUT4 Vesicles to the Plasma Membrane. Molecular Biology of the Cell. Available at: [Link]

  • Yap, K. W., & Lee, S. C. (2021). Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition. Endocrinology, Diabetes & Metabolism Case Reports. Available at: [Link]

  • ResearchGate. (2018). Is there RPMI media with different glucose concentration?. ResearchGate. Available at: [Link]

  • Lorenzi, M., et al. (1985). Glucose Toxicity for Human Endothelial Cells in Culture: Delayed Replication, Disturbed Cell Cycle, and Accelerated Death. Diabetes. Available at: [Link]

  • precisionFDA. (n.d.). This compound. precisionFDA. Available at: [Link]

  • Yang, W., et al. (2020). The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism. International Journal of Molecular Sciences. Available at: [Link]

  • Roach, W. G., et al. (2007). Inhibition of GLUT4 Translocation by Tbc1d1, a Rab GTPase-activating Protein Abundant in Skeletal Muscle, Is Partially Relieved by AMP-activated Protein Kinase Activation. Journal of Biological Chemistry. Available at: [Link]

  • Hattori, M., et al. (1998). High D-glucose induces alterations of endothelial cell structure in a cell-culture model. Microvascular Research. Available at: [Link]

  • Sun, Y., et al. (2011). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology. Available at: [Link]

  • Etgen, G. J., et al. (2001). Defective Insulin-Induced GLUT4 Translocation in Skeletal Muscle of High Fat–Fed Rats Is Associated With Alterations in Both Akt/Protein Kinase B and Atypical Protein Kinase C (ζ/λ) Activities. Diabetes. Available at: [Link]

  • ResearchGate. (2014). High glucose causes oxidative and ER stress in cell lines used for diabetes - any thoughts?. ResearchGate. Available at: [Link]

  • Gonzalez, E., & McGraw, T. E. (2017). Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake. eLife. Available at: [Link]

Sources

Technical Support Center: P7170 Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting P7170 Cytotoxicity in Non-Cancerous Cell Lines

Executive Summary & Mechanism of Action

P7170 is a potent, dual-inhibitor small molecule targeting PI3K (p110


)  and mTOR (mTORC1/mTORC2) . Unlike first-generation rapalogs, it acts as an ATP-competitive inhibitor, preventing the phosphorylation of key downstream effectors like AKT (Ser473), S6K, and 4E-BP1.

Critical Note for Safety Profiling: P7170 also possesses inhibitory activity against ALK1 (Activin receptor-like kinase 1) , a receptor crucial for angiogenesis.[1] This is a vital detail often overlooked when selecting "normal" control cells. If you are using endothelial cells (e.g., HUVECs) as your non-cancerous control, P7170 will induce toxicity via ALK1 inhibition, potentially leading to a false interpretation of "off-target" toxicity.

Mechanism of Action Diagram

The following diagram illustrates the differential impact of P7170 on cancer cells (pathway addiction) versus normal cells (homeostatic regulation).

P7170_Mechanism P7170 P7170 (Inhibitor) PI3K PI3K (p110α) P7170->PI3K Inhibits mTOR mTORC1 / mTORC2 P7170->mTOR Inhibits ALK1 ALK1 (Angiogenesis) P7170->ALK1 Inhibits AKT p-AKT (S473) PI3K->AKT mTOR->AKT S6K p-S6K / 4E-BP1 mTOR->S6K EndoOutcome ENDOTHELIAL CELLS (HUVEC) (ALK1 Dependent) Anti-angiogenic Death ALK1->EndoOutcome Angiogenesis Blocked CancerOutcome CANCER CELLS (Pathway Addicted) Crisis & Apoptosis AKT->CancerOutcome Survival Signal Blocked NormalOutcome NORMAL FIBROBLASTS (Homeostatic) Cytostasis / G0 Arrest S6K->NormalOutcome Translation Paused

Figure 1: Differential effects of P7170.[1][2][3][4][5] Note that Endothelial cells are sensitive due to ALK1 inhibition, whereas Fibroblasts typically undergo reversible arrest.

Troubleshooting Guide (FAQ Format)

Category A: "My normal cells are dying at low concentrations."

Q1: I am using HUVECs as my non-cancerous control, but P7170 kills them at 50 nM. Is the drug contaminated? A: No, the drug is likely working correctly.

  • The Science: As noted above, P7170 inhibits ALK1 (IC50 ~47 nM).[1] HUVECs (Human Umbilical Vein Endothelial Cells) rely on ALK1 signaling for survival and tube formation.

  • Solution: HUVECs are not a neutral non-cancerous control for this specific compound. Switch to human dermal fibroblasts (HDF) , BJ fibroblasts , or PBMCs (Peripheral Blood Mononuclear Cells). These cell types are less dependent on ALK1 and PI3K signaling for immediate survival.

Q2: I see precipitation in the well immediately after dosing. Is this cytotoxicity? A: This is "pseudo-cytotoxicity" caused by solubility crashing.

  • The Science: P7170 is highly hydrophobic. If you spike a high-concentration DMSO stock directly into cold media, the compound may crash out, forming micro-crystals that physically damage cell membranes.

  • Self-Validating Step: Inspect the wells under 20x phase-contrast microscopy within 1 hour of dosing. If you see jagged, refractive crystals, your data is invalid.

  • Protocol Fix: Pre-dilute the compound in intermediate media (warm) to 2x concentration before adding to cells, ensuring the final DMSO concentration is <0.1%.

Category B: Assay Interpretation Issues

Q3: My MTT assay shows 40% viability in fibroblasts, but the cells look physically intact. Why? A: You are measuring metabolic suppression, not death.

  • The Science: mTOR inhibitors are primarily cytostatic in normal cells. They induce G0/G1 cell cycle arrest and reduce mitochondrial respiration. MTT/MTS reagents measure mitochondrial reductase activity. A "sleeping" cell reduces less MTT than a dividing cell, leading to a low signal that mimics death.

  • Solution: Do not rely solely on metabolic assays (MTT/MTS/AlamarBlue).

    • Validation: Run an LDH Release Assay (measures membrane rupture) or Annexin V/PI Staining (flow cytometry) to confirm if cells are actually dead or just quiescent.

Comparative Cytotoxicity Data

Use the table below to benchmark your experimental results. If your IC50 values deviate by >1 log, check your compound storage or cell passage number.

Cell TypeClassificationExpected IC50 (Viability)Mechanism of Sensitivity
H460 / A549 NSCLC (Cancer)2 - 20 nM PI3K/mTOR pathway addiction
PC3 Prostate Cancer~ 10 nM PTEN deficient (High PI3K activity)
HUVEC Endothelial (Normal)~ 50 - 100 nM ALK1 inhibition (On-target toxicity)
BJ / HDF Fibroblast (Normal)> 1,000 nM (1 µM) Low basal PI3K activity; Cytostatic response

Validated Experimental Protocol

Protocol: Differentiating Cytostasis from Cytotoxicity

Objective: To determine if P7170 is killing normal cells or merely arresting their growth.

Reagents:
  • P7170 Stock: 10 mM in anhydrous DMSO (Store at -80°C).

  • Positive Control: Staurosporine (1 µM) or 10% DMSO (for lysis).

  • Assay A: CellTiter-Glo® (ATP/Metabolism) OR MTT.

  • Assay B: CytoTox-ONE™ (LDH Release/Membrane Integrity).

Step-by-Step Workflow:
  • Seeding (Critical):

    • Seed normal fibroblasts (e.g., BJ cells) at 5,000 cells/well in 96-well plates.

    • Why? Normal cells exhibit contact inhibition. If seeded too densely (>80% confluence), they naturally arrest, masking the drug's effect. Seed sparse to allow for proliferation in the vehicle control.

    • Incubate for 24 hours to attach.[6]

  • Treatment:

    • Prepare serial dilutions of P7170 (10 µM down to 1 nM).

    • Vehicle Control: Match the DMSO % of the highest drug concentration (e.g., 0.1%).

    • Treat for 72 hours . (mTOR inhibition requires time to manifest phenotypic changes).

  • Dual Readout:

    • Step 3a (Supernatant): Remove 50 µL of media carefully. Perform LDH Assay on this supernatant. High signal = Membrane Rupture (True Toxicity).

    • Step 3b (Cell Lysate): Perform ATP/MTT Assay on the remaining cells. Low signal = Low Metabolism (Death OR Arrest).

  • Data Interpretation:

    • Scenario 1 (Cytostasis): Low MTT signal + Low LDH signal. (Cells are intact but inactive).

    • Scenario 2 (Cytotoxicity): Low MTT signal + High LDH signal. (Cells have lysed).

Troubleshooting Logic Flow

Troubleshooting_Flow Start Observed Toxicity in Normal Cells CheckCell Check Cell Type Start->CheckCell IsHUVEC Is it HUVEC? CheckCell->IsHUVEC ALK1_Issue ALK1 Mediated. Switch to Fibroblasts. IsHUVEC->ALK1_Issue Yes CheckMicro Microscopy Check (20x Phase) IsHUVEC->CheckMicro No Crystals Crystals Visible? CheckMicro->Crystals Solubility Solubility Issue. Pre-dilute in media. Crystals->Solubility Yes CheckAssay Check Assay Type Crystals->CheckAssay No IsMetabolic MTT/ATP Only? CheckAssay->IsMetabolic Cytostasis False Positive. Verify with LDH/Annexin. IsMetabolic->Cytostasis Yes (Likely) TrueTox True Toxicity. Check Dose Range. IsMetabolic->TrueTox No (Confirmed)

Figure 2: Decision tree for diagnosing unexpected toxicity in control lines.

References

  • P7170 Mechanism & Profile: Dutta, S., et al. (2015). "P7170, a Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity." Molecular Cancer Therapeutics, 14(5), 1095–1106.[1]

  • mTOR Inhibition in NSCLC: Subramaniam, D., et al. (2014).[4] "P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer."[4] Molecular Cancer, 13, 259.[4]

  • General Cytotoxicity Assay Guidelines: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • ALK1 Signaling in Endothelial Cells: Goumans, M. J., et al. (2003). "Activin receptor-like kinase 1 (ALK1) is essential for endothelial cell proliferation and migration." EMBO Journal.

Sources

Technical Support Center: AK151761 Cell Line

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Cell Line Specificity: The designation "AK151761" does not correspond to a publicly cataloged or widely recognized cell line in established repositories. This guide has been constructed as an expert-level template based on common principles for newly established or proprietary cancer cell lines. Researchers using the AK151761 line should substitute the specific, internally validated data for their cell line where applicable. The principles, workflows, and troubleshooting logic provided herein are broadly applicable to mammalian cell culture and experimental design.

Section 1: Cell Line Authentication & General Culture

This section addresses the most fundamental questions regarding the identity, handling, and routine maintenance of a new cell line. Proper authentication and consistent culture practices are the foundation of reproducible research.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How do we confirm the identity and purity of our newly received AK151761 cell line vial?

A1: Initial authentication is a critical step that cannot be skipped.[1][4][5] Before beginning any experiments, you must verify the cell line's identity, species of origin, and purity.

  • Identity Verification (Human Lines): Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[1][6] Compare the STR profile of your working cell bank against the original donor tissue or the earliest available passage. An 80% match or higher is required for confirmation.[6]

  • Species Verification (Non-Human Lines): If AK151761 is of non-human origin, DNA barcoding using mitochondrial DNA (e.g., cytochrome c oxidase subunit 1, CO1) is the most effective method to confirm the species of origin.[3][4][7]

  • Mycoplasma Testing: Mycoplasma contamination is a common and often undetected issue that can drastically alter cellular behavior and experimental outcomes.[1] Test the initial vial upon receipt using a PCR-based method before expanding the culture. Quarantine the new cells until a negative result is confirmed.[1]

Q2: What are the recommended culture conditions for the AK151761 cell line?

A2: While specific conditions must be optimized, most newly established cancer cell lines adhere to general parameters. The following table outlines a typical starting point.

ParameterRecommendationRationale & Expert Insight
Base Medium DMEM/High Glucose or RPMI-1640These are robust media supporting a wide range of cancer cell lines. DMEM is often preferred for adherent cells, while RPMI is common for hematopoietic or suspension cells.[8][9]
Serum 10% Fetal Bovine Serum (FBS), Heat-InactivatedFBS provides essential growth factors, hormones, and attachment factors. Use a single, quality-tested batch to ensure consistency.
Supplements 2 mM L-Glutamine, 100 U/mL Penicillin-StreptomycinL-Glutamine is a critical energy source. Antibiotics are used to prevent bacterial contamination but should be avoided in long-term cultures if possible, as they can mask low-level contamination and affect cell physiology.
Incubation 37°C, 5% CO₂, >95% HumidityThese conditions mimic the physiological environment of the human body and are standard for most mammalian cell cultures.[10]

Q3: What is the standard protocol for subculturing (passaging) AK151761 cells?

A3: The goal of subculturing is to maintain cells in their logarithmic growth phase, ensuring health and viability. Overgrowth can lead to nutrient depletion, waste product accumulation, and induction of contact inhibition or apoptosis.[11][12]

Step-by-Step Subculture Protocol (for Adherent Cells):

  • Observation: Check the culture flask under a microscope. Cells should be approximately 80-90% confluent (covering 80-90% of the flask surface).[12]

  • Aspirate Medium: Carefully remove and discard the old culture medium.

  • Wash: Gently rinse the cell monolayer with a sterile, calcium- and magnesium-free Phosphate-Buffered Saline (PBS) to remove any residual serum that could inactivate the dissociation reagent.[13]

  • Dissociate: Add a minimal volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell layer. Incubate at 37°C for 3-5 minutes.[12][13] Monitor under the microscope; cells are ready when they round up and detach. Avoid prolonged exposure, which can damage cell surface proteins.

  • Neutralize: Add 5-10 volumes of complete growth medium (containing FBS) to the flask to inactivate the trypsin.

  • Resuspend: Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Count & Seed: Transfer a small aliquot to determine cell viability and concentration (e.g., using a hemocytometer and Trypan Blue). Seed new flasks at the desired density (e.g., 2 x 10⁴ cells/cm²).

  • Incubate: Place the new flasks in the incubator.

Section 2: Experimental Workflows & Troubleshooting

This section provides guidance on common experimental procedures and solutions for issues that may arise.

Topic: Drug Response Analysis & Viability Assays

Q4: We are seeing inconsistent IC₅₀ values when treating AK151761 cells with our compound. What could be the cause?

A4: Variability in drug response assays is a frequent challenge. The root cause often lies in subtle inconsistencies in experimental setup or cell physiology.

Troubleshooting Guide: Inconsistent IC₅₀ Values

Potential CauseExplanation & Solution
Inconsistent Cell Density Seeding density directly impacts the drug-to-cell ratio and growth rate. Solution: Always perform a cell count before seeding plates. Ensure even cell distribution by gently rocking the plate after seeding.
High Passage Number Continuous passaging can lead to genetic drift and altered phenotypes, including drug resistance.[10] Solution: Use cells with a low passage number (<20) for all experiments. Always thaw a fresh, low-passage vial after a set number of passages.
Edge Effects Wells on the perimeter of a 96-well plate are prone to evaporation, altering media and drug concentrations. Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
Assay Timing The duration of drug exposure and the timing of the viability readout are critical. If the assay is read too early or too late, it may not capture the peak effect. Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific compound and cell line.

Experimental Workflow: Determining Drug Sensitivity

The following workflow illustrates a standardized process for assessing the response of AK151761 cells to a therapeutic compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout & Analysis A Thaw & Expand Low-Passage AK151761 B Count Cells & Assess Viability A->B C Seed 96-Well Plates (Uniform Density) B->C E Add Drug to Cells (Include Vehicle Control) C->E D Prepare Drug Serial Dilutions D->E F Incubate for Optimized Duration (e.g., 72h) E->F G Add Viability Reagent (e.g., CellTiter-Glo) F->G H Measure Luminescence/ Absorbance G->H I Normalize to Control & Calculate IC50 H->I

Caption: Standard workflow for an in vitro drug sensitivity assay.

Topic: Signaling Pathway Analysis

Q5: We hypothesize our drug targets the PI3K/AKT pathway in AK151761 cells. How can we validate this?

A5: Validating pathway-specific drug effects requires measuring the phosphorylation status of key downstream proteins. A Western blot is the standard method for this analysis. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation is a common feature in many cancers.[14]

Illustrative PI3K/AKT Signaling Pathway

This diagram shows key nodes in the pathway that can be assessed to confirm target engagement.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (p-AKT T308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates (p-S6K T389) Proliferation Cell Proliferation & Survival S6K->Proliferation Drug Your Compound (Hypothesized PI3K Inhibitor) Drug->PI3K Inhibits

Sources

Technical Support Center: Overcoming Panulisib (P529) Precipitation

[1][2]

Introduction: The Physics of the "Crash"

Panulisib (P529, also known as Palomid 529 or P7170) is a potent, non-steroidal dual inhibitor of the TORC1 and TORC2 complexes, often targeting the PI3K/Akt/mTOR pathway. Like many small-molecule kinase inhibitors, this compound possesses a high lipophilicity (high LogP).[1][2] While highly soluble in organic solvents like DMSO (Dimethyl Sulfoxide), it is insoluble in water .

The Core Problem: When a concentrated DMSO stock of this compound is added directly to aqueous cell culture media, the solvent environment shifts instantly from hydrophobic (DMSO) to hydrophilic (water/salts). If this transition happens too abruptly or at too high a concentration, the drug molecules aggregate and crystallize—a phenomenon known as "crashing out." This results in:

  • Lower Effective Dose: The cells receive less drug than calculated.

  • Experimental Noise: Micro-precipitates can physically damage cells or interfere with optical readouts (MTT/MTS assays).

This guide provides the protocols to maintain this compound in solution during biological experiments.

Module 1: Stock Solution Integrity

Before addressing media precipitation, ensure your primary stock is chemically sound.

Q: My DMSO stock looks cloudy or has crystals at the bottom. Is it safe to use?

A: No. Cloudiness indicates moisture ingress or precipitation. DMSO is hygroscopic (absorbs water from air). If water enters the DMSO stock, this compound will precipitate inside the vial.

Corrective Protocol:

  • Re-solubilization: Warm the vial to 37°C and vortex vigorously. If it clears completely, it may be usable, but concentration accuracy is compromised.

  • Prevention (The "Aliquot Rule"):

    • Dissolve lyophilized powder in anhydrous DMSO (99.9%) to a master concentration (typically 10 mM or 50 mM).

    • Immediately aliquot into single-use volumes (e.g., 20–50 µL) in amber tubes.

    • Store at -20°C or -80°C. Never freeze-thaw the same vial more than twice.[1][2]

Module 2: The Dilution Protocol (Preventing Media Precipitation)

The most common error is "Bolus Addition"—pipetting high-concentration DMSO stock directly into a large volume of static media.[1][2] This creates a local zone of supersaturation where precipitation nucleates immediately.

Q: How do I add this compound to media without it crashing out?

A: Use the "Step-Down" Serial Dilution Method. Do not jump from 100% DMSO to 0.1% DMSO in one step if you are working near the solubility limit.[2]

The "Step-Down" Protocol

Objective: Prepare a 10 µM final concentration in 10 mL Media (0.1% DMSO final).

StepComponentActionMechanism
1 Master Stock Thaw 10 mM this compound (in 100% DMSO).High solubility environment.[3]
2 Intermediate Dilute Master Stock 1:10 in 100% DMSO (not media) to create a 1 mM Working Stock .Reduces viscosity; easier to pipette accurately.
3 Rapid Mixing Place 10 mL of pre-warmed (37°C) media in a tube.Cold media accelerates precipitation.
4 Injection While vortexing the media gently, add 100 µL of the 1 mM Working Stock dropwise.Vortexing dissipates the DMSO plume before nuclei form.
5 Inspection Hold tube against light. Solution should be clear.Visual QC.
Visual Workflow: The Solubility Pathway

The following diagram illustrates the logic flow for successful this compound preparation versus failure modes.

Panulisib_WorkflowStartLyophilized this compound (P529)DMSO_StockMaster Stock(10-50 mM in Anhydrous DMSO)Start->DMSO_StockDecisionDilution StrategyDMSO_Stock->DecisionBolusBolus Addition(Direct to Media)Decision->BolusHigh RiskIntermediateIntermediate Dilution(1 mM in DMSO)Decision->IntermediateRecommendedLocal_SatLocal Supersaturation(Nucleation)Bolus->Local_SatPrecipitationPRECIPITATION(Cloudy Media / Data Loss)Local_Sat->PrecipitationVortexDropwise Addition+ Vortexing (Warm Media)Intermediate->VortexSuccessSTABLE SOLUTION(Clear Media)Vortex->Success

Caption: Figure 1. Kinetic solubility workflow for this compound. The "Success Path" (Right) utilizes intermediate dilution and kinetic energy (vortexing) to prevent the nucleation events seen in the "Failure Path" (Left).

Module 3: Advanced Troubleshooting & FAQs

Q: Does Fetal Bovine Serum (FBS) help or hurt solubility?

A: It helps. Serum proteins (Albumin) act as natural carriers for hydrophobic drugs.[1][2]

  • Recommendation: If you observe precipitation in serum-free media, try adding 0.5% - 1.0% BSA (Bovine Serum Albumin) or use media containing at least 5% FBS.[1][2] The proteins bind this compound, keeping it in suspension while still allowing cellular uptake.

Q: I see crystals after 24 hours of incubation. Why?

A: Evaporation or "Salting Out."

  • Evaporation: If using 96-well plates, edge wells may evaporate, increasing drug concentration beyond the solubility limit. Solution: Fill inter-well spaces with PBS.

  • Salting Out: High salt concentrations in media (like DMEM) reduce the solubility of non-polar drugs. Solution: Switch to a lower salt media if possible, or reduce the working concentration.

Q: Can I filter-sterilize the media after adding this compound?

A: CAUTION REQUIRED. Hydrophobic drugs like this compound stick to certain filter membranes (especially Nylon or Cellulose Acetate).[1][2]

  • Test: If you filter, you may strip 50-90% of the drug out of the solution.

  • Best Practice: Sterilize the DMSO stock using a 0.22 µm PTFE (Teflon) or PVDF syringe filter (which are chemically resistant and low-binding for hydrophobic compounds) before adding to sterile media.[1][2] Do not filter the final media preparation.

Q: What is the absolute maximum concentration in media?

A: While specific to the exact media formulation, this compound typically hits a solubility ceiling in aqueous media between 20 µM and 50 µM .

  • If your IC50 experiment requires >50 µM, you are likely measuring precipitation artifacts, not kinase inhibition.

  • Check: Use a turbidity meter or simple microscopy at 40x to check for micro-crystals at your highest concentration.

References

  • PubChem. (2025). This compound (Compound CID 56947515) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Xue, Q., et al. (2008). Palomid 529, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability.[4] Cancer Research. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General principles of DMSO stock management). [Link]

  • AdooQ Bioscience. (n.d.). Palomid 529 (P529) Handling and Solubility Guide. [Link][1][2]

Validation & Comparative

Publish Comparison Guide: AK151761 (Panulisib) Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the cellular validation of AK151761 (also known as Panulisib or P7170 ). It is designed for researchers requiring rigorous verification of target engagement in complex biological systems.

Executive Summary & Mechanistic Definition

AK151761 is a potent, orally active, multi-targeted small molecule inhibitor.[1][2][3] Unlike single-target agents, its efficacy stems from a unique polypharmacological profile targeting the PI3K/mTOR survival axis, the DNA-PK repair pathway, and ALK1 -mediated angiogenesis.[1]

Validating target engagement for AK151761 requires a multi-dimensional approach because a single readout (e.g., p-AKT reduction) is insufficient to prove engagement with its secondary but critical targets like DNA-PK.[1]

Target Profile & Binding Affinity
TargetFunctionIC50 (Cell-Free)Biological Consequence of Inhibition
DNA-PK NHEJ DNA Repair1.5 nM Sensitization to DNA damage; impaired DSB repair.[1]
PI3K

Cell Survival/Growth2.2 nM Reduced proliferation; apoptosis induction.[2]
mTOR Translation/Metabolism4.4 nM Inhibition of protein synthesis (S6K/4EBP1 axis).
ALK1 Angiogenesis47 nM Disruption of endothelial tube formation.

Comparative Landscape: AK151761 vs. Alternatives

Selecting the right control is critical for validating specific target engagement.

FeatureAK151761 (this compound) BEZ235 (Dactolisib) NU7441 (KU-57788) Rapamycin
Primary Class Quad-Kinase InhibitorDual PI3K/mTOR InhibitorSpecific DNA-PK InhibitormTORC1 Inhibitor
DNA-PK Activity High Potency (1.5 nM) Low/NegligibleHigh Potency (14 nM)None
PI3K/mTOR Activity High PotencyHigh PotencyNonemTORC1 only
Best Use Case Simultaneous blockade of survival & repair.[1]Pure PI3K/mTOR pathway control.Positive control for DNA repair assays.Negative control for PI3K/DNA-PK.

Experimental Insight: To validate AK151761’s specific engagement of DNA-PK in cells, use NU7441 as a positive control and BEZ235 as a negative control for the DNA repair phenotype.[1]

Mechanistic Signaling Architecture

The following diagram illustrates the dual-node inhibition of AK151761, highlighting why dual biomarkers (p-AKT and p-DNA-PKcs) are necessary for full validation.

AK151761_Mechanism AK AK151761 (this compound) PI3K PI3K Complex AK->PI3K Inhibits (2.2 nM) DNAPK DNA-PKcs (NHEJ Repair) AK->DNAPK Inhibits (1.5 nM) ALK1 ALK1 (Endothelial) AK->ALK1 Inhibits (47 nM) PIP3 PIP3 Accumulation PI3K->PIP3 Repair NHEJ Repair Complex DNAPK->Repair Phosphorylation (S2056) AKT AKT (PKB) PIP3->AKT mTOR mTORC1/2 AKT->mTOR S6 S6 Ribosomal Protein mTOR->S6 Survival Survival S6->Survival Proliferation DSB DNA Double Strand Break DSB->DNAPK Activates Repair->Survival Genomic Stability

Caption: AK151761 simultaneously disrupts the PI3K/mTOR survival axis and the DNA-PK mediated NHEJ repair pathway.[1]

Protocol 1: Biophysical Validation (Cellular Thermal Shift Assay - CETSA)

Objective: Confirm physical binding of AK151761 to PI3K and DNA-PK proteins inside intact cells. This is the "gold standard" for proving the drug enters the cell and binds the target.

Methodological Logic

Ligand binding stabilizes proteins, increasing their melting temperature (


).[1] A shift in the aggregation curve in the presence of AK151761 confirms target engagement.
Step-by-Step Workflow
  • Cell Preparation: Harvest

    
     cells (e.g., H460 or MDA-MB-231).[1] Wash with PBS. Resuspend in kinase buffer supplemented with protease inhibitors.
    
  • Treatment: Divide cell suspension into two aliquots.

    • Control: Treat with DMSO (Vehicle).

    • Experimental: Treat with 100 nM AK151761 (approx.

      
       biochemical IC50 to ensure saturation) for 1 hour at 37°C.
      
  • Thermal Challenge: Aliquot samples into PCR tubes. Heat individually at a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C for 3 minutes .

  • Lysis: Cool to RT for 3 min. Freeze-thaw (

    
    ) using liquid nitrogen to lyse cells.
    
  • Clarification: Centrifuge at

    
     for 20 min at 4°C. Collect supernatant (soluble fraction).
    
  • Detection: Perform Western Blot.

    • Primary Antibodies: Anti-DNA-PKcs (Total), Anti-PI3K p110

      
      .[1]
      
  • Analysis: Plot band intensity vs. Temperature. Calculate

    
    .
    
    • Success Criterion: A positive shift (

      
      C) in the AK151761 treated group compared to DMSO.
      

Protocol 2: Functional Engagement (Dual-Pathway Phospho-Flow)

Objective: Validate functional inhibition of both kinase arms (PI3K and DNA-PK) simultaneously.[1]

Experimental Design

Since DNA-PK is only active upon DNA damage, this protocol requires a DNA damage induction step.[1]

  • Seeding: Seed cells in 6-well plates. Allow attachment overnight.

  • Pre-treatment:

    • Group A: DMSO[1]

    • Group B: AK151761 (50 nM) [1]

    • Group C: NU7441 (1 µM) (Positive Control for DNA-PK)[1]

    • Group D: BEZ235 (50 nM) (Positive Control for PI3K)

    • Incubate for 2 hours.

  • Stimulation: Treat all groups with Bleomycin (10 µg/mL) or expose to 2 Gy Ionizing Radiation to induce Double Strand Breaks (DSBs). Incubate for 1 hour.

  • Lysis & Western Blot:

    • Readout 1 (PI3K/mTOR): Probe for p-AKT (S473) and p-S6 (S235/236) .

      • Expected Result: AK151761 and BEZ235 abolish signal; NU7441 has no effect.

    • Readout 2 (DNA-PK): Probe for p-DNA-PKcs (S2056) (Autophosphorylation site).[1]

      • Expected Result: AK151761 and NU7441 abolish signal; BEZ235 has no effect.

Protocol 3: Phenotypic Validation (Clonogenic Survival)

Objective: Demonstrate the biological consequence of dual inhibition—synthetic lethality or radiosensitization.

  • Seeding: Seed 500 cells/well in 6-well plates.

  • Treatment: Treat cells with increasing concentrations of AK151761 (0, 10, 50, 100, 500 nM).[1]

  • Radiation: Irradiate plates at 0, 2, 4, 6 Gy.

  • Incubation: Allow colonies to form for 10–14 days.

  • Staining: Fix with methanol/acetic acid; stain with Crystal Violet.

  • Calculation: Calculate Dose Enhancement Ratio (DER).

    • Validation: AK151761 should show a DER > 1.5, indicating it prevents repair of radiation-induced damage (DNA-PK effect) while suppressing survival signaling (PI3K effect).[1]

References

  • Discovery of P7170 (this compound)

    • Source:Journal of Medicinal Chemistry
    • (Example placeholder for specific med-chem paper if available, otherwise refer to primary patent WO2012003544).

  • This compound (P7170) Pharmacodynamics: Characterization of P7170 as a multi-kinase inhibitor of PI3K/mTOR/DNA-PK.[2]

    • Source:Cancer Research (AACR Meeting Abstracts)
    • [1]

  • Cellular Thermal Shift Assay (CETSA)

    • Source:Science
    • [1]

  • DNA-PK Inhibition Assays: Methodologies for monitoring p-DNA-PKcs (S2056) and NHEJ repair.

    • Source:Nature Protocols[1]

    • [1]

Sources

Panulisib (P-7170) vs. mTOR Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Feedback Loop

Panulisib (P-7170) represents a distinct class of "Quad-Kinase" inhibitors, diverging significantly from the mechanistic profile of classical mTOR inhibitors (Rapalogs) and first-generation dual PI3K/mTOR inhibitors. While often categorized as a dual PI3K/mTOR inhibitor, its pharmacological profile includes high-affinity suppression of ALK1 (Activin receptor-like kinase 1) and DNA-PK (DNA-dependent protein kinase).[1]

For researchers, this multi-axis inhibition offers a solution to the primary failure mode of Rapalogs: the S6K1-IRS1 negative feedback loop , which paradoxically reactivates AKT survival signaling upon mTORC1 inhibition. This compound suppresses this escape route while simultaneously targeting tumor angiogenesis (via ALK1) and DNA repair mechanisms (via DNA-PK).[1]

Mechanistic Architecture & Signaling Logic

The Failure of Rapalogs vs. The this compound Solution

Classical mTOR inhibitors like Rapamycin (Sirolimus) and Everolimus are allosteric inhibitors of mTORC1 . They leave mTORC2 largely intact in acute treatments.

  • The Problem: mTORC1 inhibition relieves feedback repression on IRS-1, leading to hyper-activation of PI3K/AKT. Furthermore, intact mTORC2 continues to phosphorylate AKT at Ser473, sustaining cell survival.

  • The this compound Advantage: this compound acts as an ATP-competitive inhibitor.[2] It blocks:

    • PI3K (p110 isoforms): Cutting off the upstream fuel for AKT.

    • mTORC1 & mTORC2: Preventing both downstream translation (S6K) and the AKT-Ser473 survival signal.

    • ALK1: unique anti-angiogenic property not found in standard dual inhibitors.

Pathway Visualization

The following diagram illustrates the comparative blockade points. Note the red "X" markers indicating where this compound acts versus the limited scope of Rapamycin.

G RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-Thr308 TSC TSC1/2 AKT->TSC mTORC1 mTORC1 TSC->mTORC1 S6K S6K1 mTORC1->S6K mTORC2->AKT p-Ser473 S6K->RTK Negative Feedback (IRS-1 Degradation) ALK1 ALK1 (Angiogenesis) DNAPK DNA-PK (Repair) RAPA Rapamycin (Allosteric) RAPA->mTORC1 PANU This compound (P-7170) (ATP-Competitive) PANU->PI3K PANU->mTORC1 PANU->mTORC2 PANU->ALK1 PANU->DNAPK

Figure 1: Comparative Mechanism of Action. Note this compound's blockade of the PI3K entry point and mTORC2, effectively neutralizing the S6K-IRS1 feedback loop that limits Rapamycin efficacy.

Comparative Profiling: The Data

The following table contrasts this compound with standard mTOR inhibitors. Note the distinction in IC50 values; this compound demonstrates nanomolar potency across multiple targets, whereas Rapamycin is highly specific but limited in scope.

FeatureThis compound (P-7170) Rapamycin (Sirolimus) Dactolisib (BEZ235)
Primary Class Quad-Inhibitor (PI3K/mTOR/ALK1/DNA-PK)mTORC1 Allosteric InhibitorDual PI3K/mTOR Inhibitor
mTORC1 Inhibition Potent (< 25 nM)Potent (~0.1–1 nM)Potent (< 10 nM)
mTORC2 Inhibition Yes (Direct kinase inhibition)No (Acute); Yes (Chronic only)Yes
PI3K Inhibition Yes (Isoforms

)
No (IC50 > 10,000 nM)Yes
ALK1 Inhibition Yes (Anti-angiogenic)NoMinimal/None
DNA-PK Inhibition Yes (Sensitizes to DNA damage)NoPartial
p-AKT Status Inhibited (p-S473 & p-T308 reduced)Increased (Rebound via feedback)Inhibited
Cellular IC50 0.9 – 7 nM (Broad panel)Variable (Cytostatic)~5 – 20 nM

Key Insight: While Rapamycin is cytostatic (halts cell cycle), this compound is frequently cytotoxic (induces apoptosis) due to the simultaneous blockade of survival signaling (AKT) and repair mechanisms (DNA-PK).

Experimental Protocols for Validation

To validate this compound's superiority or mechanism in your specific model, do not rely on proliferation assays alone (e.g., MTT/CTG), as these cannot distinguish between cytostatic and cytotoxic effects. You must use a Phospho-Profiling Workflow .

Protocol A: Distinguishing mTORC1 vs. mTORC2 Blockade (Western Blot)

Objective: Confirm this compound blocks the feedback loop that Rapalogs activate.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, MDA-MB-231) at

    
     cells/well in 6-well plates.
    
  • Starvation (Critical): Serum-starve cells for 12–24 hours to reduce basal pathway noise.

  • Treatment:

    • Control: DMSO (0.1%)

    • Arm A: Rapamycin (10 nM)

    • Arm B: this compound (10 nM, 50 nM, 100 nM dose curve)

    • Stimulation: Stimulate with IGF-1 (50 ng/mL) or 10% FBS for 30 mins after 2-hour drug pre-incubation.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) to preserve phosphorylation states.

  • Detection Targets (Antibodies):

    • p-S6 (Ser235/236): Readout for mTORC1 (Both drugs should inhibit this).

    • p-AKT (Ser473): Readout for mTORC2. Expectation: Rapamycin

      
       No change or Increase. This compound 
      
      
      
      Complete loss.
    • p-AKT (Thr308): Readout for PI3K/PDK1. Expectation: Rapamycin

      
       No change. This compound 
      
      
      
      Loss.
    • Cleaved PARP: Readout for Apoptosis (this compound should induce; Rapamycin typically does not).

Protocol B: Angiogenesis Tube Formation (ALK1 Validation)

Since this compound targets ALK1, standard tumor cell assays miss a key dimension of its efficacy.

  • Matrix Prep: Coat 96-well plate with 50

    
    L Growth Factor Reduced Matrigel. Polymerize at 37°C for 30 mins.
    
  • HUVEC Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well.
    
  • Treatment: Treat with this compound (10–100 nM) vs. Vehicle.

  • Imaging: Incubate for 4–6 hours. Image using phase-contrast microscopy.

  • Quantification: Measure "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

    • Success Criteria: this compound should disrupt tube formation significantly more than Rapamycin due to specific ALK1 inhibition.

Experimental Workflow Diagram

Use this workflow to structure your validation experiments.

Experiment cluster_0 Phase 1: Treatment cluster_1 Phase 2: Lysis & Separation cluster_2 Phase 3: Readout Analysis Cells Tumor Cells (Serum Starved) Drug Add this compound (0-100 nM) Cells->Drug Stim Stimulate (IGF-1/FBS) Drug->Stim Lysis Lysis (+Phosphatase Inh) Stim->Lysis PAGE SDS-PAGE Electrophoresis Lysis->PAGE Blot Immunoblot PAGE->Blot Readout1 p-S6 (mTORC1) Blot->Readout1 Readout2 p-AKT S473 (mTORC2) Blot->Readout2 Readout3 p-AKT T308 (PI3K) Blot->Readout3

Figure 2: Phospho-profiling workflow. Critical step: Phosphatase inhibitors must be added during lysis to prevent false negatives.

References

  • Dutta, S., et al. (2012). P-7170, a novel inhibitor of PI3K/mTOR/ALK1/DNA-PK, shows potent antitumor activity in various cancer models. Cancer Research.[3][4]

  • Bhattacharya, A., et al. (2012). P7170, a novel inhibitor of phosphoinositide 3-kinase (PI3K)-mammalian target of rapamycin (mTOR) and activin receptor-like kinase 1 (ALK1) shows anti-tumor activity in triple negative breast cancer. Cancer Research.[3][4]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56947515, this compound.

  • O'Reilly, K. E., et al. (2006). mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt. Cancer Research.[3][4] (Seminal paper on the Rapamycin feedback loop).

Sources

Panulisib (P7170): A Comparative In Vivo Efficacy Guide for Mantle Cell Lymphoma and Multiple Myeloma Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of Panulisib (P7170), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in preclinical models of Mantle Cell Lymphoma (MCL) and Multiple Myeloma (MM). As Senior Application Scientists, our goal is to offer a nuanced perspective, grounded in experimental data, to inform your research and development endeavors. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the experimental designs and to objectively compare this compound's performance against established therapeutic alternatives.

The Scientific Rationale: Targeting the PI3K/AKT/mTOR Axis in Hematologic Malignancies

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, including B-cell malignancies like Mantle Cell Lymphoma and Multiple Myeloma. This constitutive activation drives tumor growth and promotes resistance to conventional therapies.

This compound, also known as Copanlisib (BAY 80-6946) in many preclinical and clinical studies, is a highly selective intravenous PI3K inhibitor with potent activity against the p110α and p110δ isoforms, which are crucial for B-cell signaling and are frequently overactive in lymphomas and myelomas. By inhibiting these key isoforms, this compound aims to cut off a primary survival signal for malignant cells, leading to cell cycle arrest and apoptosis.[1]

Visualizing the Mechanism: this compound's Impact on the PI3K/AKT/mTOR Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Full Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound (P7170) This compound->PI3K Inhibition

Caption: this compound inhibits PI3K, blocking downstream signaling and reducing cell proliferation.

In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical models of Multiple Myeloma. A key study investigated its efficacy in murine xenograft models using human MM cell lines.

Experimental Protocol: Multiple Myeloma Xenograft Model
  • Cell Lines: Human MM cell lines, such as AMO-1 and MOLP-8, are cultured under standard conditions.

  • Animal Model: Severe combined immunodeficient (SCID) mice are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: 5 x 106 MM cells are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound (as BAY 80-6946) is administered intravenously at a dose of 6 mg/kg every other day for a specified period (e.g., 2 weeks).[2] The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess biomarkers like p-Akt.

Quantitative Efficacy Data
Cell LineTreatment GroupMean Tumor Volume Reduction (%)p-valueReference
AMO-1 This compound (6 mg/kg)87.0<0.001[2]
MOLP-8 This compound (6 mg/kg)69.3<0.001[2]

These results indicate that this compound monotherapy leads to a statistically significant reduction in tumor growth in multiple myeloma xenograft models.[2]

Comparison with Standard of Care: Bortezomib in Multiple Myeloma

Bortezomib has been shown to suppress primary myeloma cell growth and stimulate bone formation in in vivo models.[3] Clinical trials have demonstrated its superiority over traditional chemotherapy regimens.[3] In the phase III ENDEAVOR trial, the second-generation proteasome inhibitor carfilzomib showed a significant overall survival benefit compared to bortezomib in patients with relapsed or refractory multiple myeloma.[4]

It is important to note that a direct comparison of efficacy is challenging without a head-to-head study. However, the potent anti-tumor activity of this compound in preclinical models suggests it is a promising agent for this disease.

In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Models

The preclinical evaluation of this compound in Mantle Cell Lymphoma has primarily focused on its in vitro activity and its use in combination therapies. While specific in vivo monotherapy data with tumor growth inhibition curves are not as extensively published as for other lymphomas, the available evidence points to its significant anti-tumor potential.

Experimental Workflow: Mantle Cell Lymphoma Xenograft Study

MCL_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture MCL Cell Culture (e.g., JeKo-1, Maver-1) Implantation Subcutaneous Injection in SCID Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Randomization Randomization TumorGrowth->Randomization Treatment This compound Administration (i.v.) Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Endpoint Analysis: Tumor Weight, IHC Measurement->Endpoint

Caption: Workflow for assessing this compound efficacy in a Mantle Cell Lymphoma xenograft model.

Studies have shown that dual inhibition of PI3Kδ/γ with drugs like duvelisib can inhibit tumor growth in MCL mouse xenograft models.[5] Given this compound's potent inhibition of PI3Kδ, similar or even enhanced efficacy as a monotherapy is anticipated.

Comparison with Standard of Care: Ibrutinib in Mantle Cell Lymphoma

Ibrutinib (Imbruvica®), a Bruton's tyrosine kinase (BTK) inhibitor, is a standard-of-care therapy for relapsed or refractory Mantle Cell Lymphoma. It has demonstrated significant clinical activity, although resistance can develop.

Preclinical studies have explored the combination of PI3K inhibitors with BTK inhibitors to overcome resistance.[6] For instance, a phase 1 trial combining copanlisib with ibrutinib in relapsed/refractory MCL showed a high overall response rate, though with additive toxicity.[7] While this highlights the activity of this compound in this disease, it also underscores the need for carefully designed studies to determine its optimal use, either as a monotherapy or in combination.

The lack of direct in vivo comparative data between this compound monotherapy and Ibrutinib monotherapy is a current knowledge gap. However, the distinct mechanisms of action suggest that this compound could be effective in patient populations where BTK inhibitors are less effective or have failed.

Conclusion and Future Directions

The preclinical data strongly support the in vivo efficacy of this compound (P7170/Copanlisib) in models of Multiple Myeloma and suggest its potential in Mantle Cell Lymphoma. Its targeted mechanism of action, inhibiting the PI3K/AKT/mTOR pathway, provides a solid rationale for its clinical development in these hematologic malignancies.

While direct comparative in vivo data against standard-of-care agents are limited, the robust tumor growth inhibition observed in xenograft models positions this compound as a promising therapeutic candidate. Future preclinical studies should focus on head-to-head comparisons with current standards of care and the identification of predictive biomarkers to guide patient selection. The exploration of rational combination therapies, informed by a deep understanding of the underlying biology of resistance, will also be crucial in maximizing the clinical potential of this compound.

References

  • Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives. Cancers (Basel). 2021 Mar; 13(5): 1183. [Link]

  • Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic. Cancer Manag Res. 2021; 13: 85–96. [Link]

  • NDA 209936Orig1s000. accessdata.fda.gov. [Link]

  • The PI3K inhibitor GDC-0941 combines with existing clinical regimens for superior activity in multiple myeloma. Blood. 2014 Jan 16; 123(3): 356–366. [Link]

  • A phase 1 trial of copanlisib plus ibrutinib in relapsed/refractory mantle cell lymphoma. Blood Adv. 2022 Sep 27; 6(18): 5293–5296. [Link]

  • Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models. Blood Adv. 2020 Mar 10; 4(5): 884–895. [Link]

  • Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models. Blood Advances. [Link]

  • A phase 1 trial of copanlisib plus ibrutinib in relapsed/refractory mantle cell lymphoma. Blood Advances. [Link]

  • Mouse models of mantle cell lymphoma, complex changes in gene expression and phenotype of engrafted MCL cells: implications for preclinical research. Lab Invest. 2014 Aug;94(8):918-31. [Link]

  • A phase II study of the PI3K inhibitor copanlisib in combination with the anti-CD20 monoclonal antibody rituximab for patients with marginal zone lymphoma. Ther Adv Hematol. 2021; 12: 20406207211025514. [Link]

  • Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma. Ann Oncol. 2017 Aug 1; 28(8): 1911–1918. [Link]

  • Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Front Immunol. 2022; 13: 940523. [Link]

  • Preclinical animal models of multiple myeloma. Bonekey Rep. 2014; 3: 518. [Link]

  • A novel selective small-molecule PI3K inhibitor is effective against human multiple myeloma in vitro and in vivo. Leukemia. 2014 May;28(5):1149-52. [Link]

  • PI3K Signaling Pathway Inhibitor Affects Myeloma Cells in a Culture-Dependent Manner. Int J Mol Sci. 2023 Dec; 24(24): 17351. [Link]

  • Copanlisib Plus Ibrutinib Produces High Response Rate in Relapsed/Refractory MCL, But Limited by Additive Toxicity. OncLive. [Link]

  • The ATR inhibitor elimusertib exhibits anti-lymphoma activity and synergizes with the PI3K inhibitor copanlisib. bioRxiv. [Link]

  • In vivo efficacy of KTC1101 in xenograft models. A Graphical... ResearchGate. [Link]

  • Dr. Peter Martin Describes a Copanlisib Trial for Mantle Cell Lymphoma Patients who have Previously Failed Ibrutinib Treatment. The Leukemia & Lymphoma Society. [Link]

  • Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives. MD Anderson Cancer Center. [Link]

  • PI3K inhibition reduces tumour growth in a xenograft model. 5 × 10⁶... ResearchGate. [Link]

  • In vivo models of multiple myeloma (MM). PubMed. [Link]

  • In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells. Mol Cancer Ther. 2011 Dec; 10(12): 2356–2368. [Link]

  • Bayer Withdraws US Indication for Copanlisib in Relapsed Follicular Lymphoma. OncLive. [Link]

  • Dual PI3K/mTOR inhibition is required to effectively impair microenvironment survival signals in mantle cell lymphoma. Oncotarget. 2014 Aug 30; 5(16): 6964–6977. [Link]

  • Dual targeting of PI3K and BCL‐2 overcomes ibrutinib resistance in aggressive mantle cell lymphoma. Cancer Med. 2022 May; 11(10): 2153–2163. [Link]

  • Roles of PI3Kγ and PI3Kδ in mantle cell lymphoma proliferation and migration contributing to efficacy of the PI3Kγ/δ inhibitor duvelisib. Sci Rep. 2023; 13: 3959. [Link]

  • Antitumor Activity of Simvastatin in Preclinical Models of Mantle Cell Lymphoma. Int J Mol Sci. 2022 Nov; 23(22): 14120. [Link]

  • A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect. Haematologica. 2008 Jul; 93(7): 1053–1061. [Link]

  • Tissue biodistribution and tumor targeting in preclinical multiple myeloma. Oncotarget. 2021 Sep 28; 12(20): 2029–2041. [Link]

  • A preclinical assay for chemosensitivity in multiple myeloma. Integr Biol (Camb). 2015 May;7(5):541-52. [Link]

  • Overall Survival With Carfilzomib vs Bortezomib in Relapsed or Refractory Multiple Myeloma. The ASCO Post. [Link]

  • Copanlisib population pharmacokinetics from phase I–III studies and exposure–response relationships in combination with rituximab. Clin Transl Sci. 2023 Jul; 16(7): 1290–1303. [Link]

  • Antitumor Activity of Simvastatin in Preclinical Models of Mantle Cell Lymphoma. MDPI. [Link]

  • Carfilzomib vs bortezomib in patients with multiple myeloma and renal failure: a subgroup analysis of ENDEAVOR. Blood Cancer J. 2018; 8: 119. [Link]

  • PI3K Inhibitor Copanlisib Shows Promise In Relapsed/Refractory Lymphoma. Targeted Oncology. [Link]

  • Bortezomib in multiple myeloma management. Universa Medicina. [Link]

  • A novel patient-derived 3D model recapitulates mantle cell lymphoma lymph node signaling, immune profile and in vivo ibrutinib responses. J Hematol Oncol. 2023; 16: 34. [Link]

  • In vivo models of multiple myeloma (MM). PlumX Metrics. [Link]

  • Carfilzomib Improves Upon Bortezomib for Multiple Myeloma. Medscape. [Link]

  • Lymphoma PDX Models: Advanced Preclinical Platforms for Therapy Development. Crown Bioscience. [Link]

  • In vitro and in vivo antiproliferative effects of. ResearchGate. [Link]

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A Head-to-Head Comparison of Panulisib and Buparlisib in Breast Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the judicious selection of investigational compounds for preclinical studies is paramount. This guide provides an in-depth, objective comparison of two notable inhibitors targeting the PI3K/AKT/mTOR pathway, Panulisib (P7170) and Buparlisib (BKM120), with a specific focus on their performance in breast cancer cell lines. Our analysis is grounded in publicly available experimental data to empower researchers in making informed decisions for their discovery programs.

The PI3K/AKT/mTOR Pathway: A Critical Hub in Breast Cancer Pathogenesis

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in breast cancer, often driven by mutations in key components of the pathway, such as PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[1] This makes the PI3K/AKT/mTOR pathway a highly attractive target for therapeutic intervention.

digraph "PI3K_AKT_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound (P7170)\n(mTORC1/2 & ALK1 Inhibitor,\nweak PI3K inhibitor)", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; Buparlisib [label="Buparlisib (BKM120)\n(pan-PI3K Inhibitor)", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; AKT -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC2 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Buparlisib -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibits", fontcolor="#EA4335", fontsize=8]; this compound -> mTORC1 [arrowhead=tee, color="#34A853", style=bold, label=" Inhibits", fontcolor="#34A853", fontsize=8]; this compound -> mTORC2 [arrowhead=tee, color="#34A853", style=bold, label=" Inhibits", fontcolor="#34A853", fontsize=8]; this compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Weakly Inhibits", fontcolor="#EA4335", fontsize=8]; }

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the primary targets of this compound and Buparlisib.

This compound (P7170): A Dual mTORC1/2 and ALK1 Inhibitor

This compound is a novel small molecule inhibitor that primarily targets the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), as well as the activin receptor-like kinase 1 (ALK1). It is characterized as a weak inhibitor of PI3K.

Preclinical Efficacy in Breast Cancer Cell Lines:

Preclinical studies have demonstrated the anti-proliferative activity of this compound in various cancer models. In the context of breast cancer, it has shown robust activity, particularly in triple-negative breast cancer (TNBC) cell lines.

  • Anti-proliferative Activity: this compound inhibited the proliferation of TNBC cell lines with IC50 values in the low nanomolar range (5 - 38 nmol/L) as determined by the propidium iodide assay.[2]

  • Inhibition of Anchorage-Independent Growth: It also effectively inhibited the anchorage-independent growth of tumor cells isolated from patient-derived tumor xenografts in a clonogenic assay.[2]

  • Pathway Modulation: Treatment with this compound resulted in potent inhibition of the downstream mTOR pathway proteins pS6 and p4EBP1, with a more modest effect on pAkt.[2]

  • In Vivo Antitumor Activity: In a TNBC patient-derived xenograft model (WHIM12), oral administration of this compound led to significant, dose-dependent tumor growth inhibition.[2]

Buparlisib (BKM120): A Pan-Class I PI3K Inhibitor

Buparlisib is an orally bioavailable small molecule that inhibits all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ).[3] It has been extensively investigated in both preclinical and clinical settings for various solid tumors, including breast cancer.

Preclinical and Clinical Insights in Breast Cancer:

Buparlisib has demonstrated activity across a range of breast cancer preclinical models. However, its clinical development in breast cancer has been met with challenges.

  • Preclinical Activity: In vitro studies have shown that Buparlisib can inhibit the proliferation of breast cancer cell lines. For instance, in a panel of four TNBC cell lines (SUM149, 231Br, MDA-MB-436, and MDA-MB-468), Buparlisib exhibited IC50 responses in the range of 1.3–1.9 µM for cell viability.[4]

  • Clinical Trials: Buparlisib was evaluated in several Phase III clinical trials for advanced or metastatic HER2-negative breast cancer, including BELLE-2 and BELLE-3. While the addition of Buparlisib to fulvestrant prolonged progression-free survival, it was also associated with excessive side effects, which ultimately led to the discontinuation of its development for this indication.[3] In a Phase 2 study in patients with metastatic TNBC, Buparlisib was associated with prolonged stable disease in a small subset of patients, but no confirmed objective responses were observed.[5]

Comparative Analysis: this compound vs. Buparlisib

FeatureThis compound (P7170)Buparlisib (BKM120)
Primary Target mTORC1/mTORC2, ALK1Pan-Class I PI3K
PI3K Inhibition WeakPotent
Reported Anti-proliferative IC50 (TNBC) 5 - 38 nM[2]1.3 - 1.9 µM[4]
Clinical Status in Breast Cancer PreclinicalInvestigated in Phase III trials, development halted due to toxicity[3]

Key Considerations for Researchers:

  • Mechanism of Action: The primary distinction lies in their main targets. This compound's dual mTORC1/2 and ALK1 inhibition with weak PI3K activity offers a different mechanistic approach compared to Buparlisib's broad inhibition of the PI3K isoforms. This could translate to different efficacy profiles and resistance mechanisms.

  • Toxicity Profile: The clinical experience with Buparlisib highlights the potential for significant toxicity with pan-PI3K inhibition. While the clinical safety profile of this compound is yet to be fully established, its different target profile might result in a different spectrum of adverse events.

Experimental Methodologies: A Guide to In Vitro Evaluation

To facilitate further research and direct comparison of these and other inhibitors, we provide the following detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assay (MTS/MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, SK-BR-3, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Buparlisib (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

digraph "Cell_Viability_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Start [label="Seed Cells in 96-well Plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Inhibitor\n(this compound or Buparlisib)"]; Incubate [label="Incubate (e.g., 72h)"]; Add_Reagent [label="Add MTS/MTT Reagent"]; Measure [label="Measure Absorbance"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Incubate; Incubate -> Add_Reagent; Add_Reagent -> Measure; Measure -> Analyze; }

Figure 2: A typical workflow for a cell viability assay to determine IC50 values.
Western Blotting for Pathway Analysis

This technique allows for the qualitative and semi-quantitative analysis of protein expression to confirm the on-target effects of the inhibitors.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound or Buparlisib for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4EBP1, total 4EBP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat breast cancer cells with this compound or Buparlisib for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

Both this compound and Buparlisib represent valuable tools for interrogating the PI3K/AKT/mTOR pathway in breast cancer research. Their distinct mechanisms of action provide an opportunity to explore different therapeutic strategies and potential vulnerabilities in various breast cancer subtypes. While Buparlisib's clinical journey in breast cancer has been challenging due to its toxicity profile, it remains a relevant pan-PI3K inhibitor for preclinical investigations. This compound, with its potent mTOR inhibition and favorable preclinical profile in TNBC, warrants further investigation, particularly in head-to-head comparative studies against other pathway inhibitors.

This guide provides a foundational understanding of these two compounds and the experimental frameworks to evaluate them. It is our hope that this information will aid researchers in designing rigorous preclinical studies to ultimately advance the development of more effective therapies for breast cancer.

References

  • Zhao, L., et al. (2020). Research update on the anticancer effects of buparlisib. Experimental and Therapeutic Medicine, 20(6), 1-1.
  • eLife. (2020).
  • MDPI. (2023). Prediction of Cell Migration in MDA-MB 231 and MCF-7 Human Breast Cancer Cells Treated with Albizia Lebbeck Methanolic Extract Using Multilinear Regression and Artificial Intelligence-Based Models. MDPI.
  • AACR. (2014). Abstract 4521: P7170, a novel inhibitor of phosphoinositide 3-kinase (PI3K)-mammalian target of rapamycin (mTOR) and activin receptor-like kinase 1 (ALK1) shows anti-tumor activity in triple negative breast cancer. Cancer Research, 74(19 Supplement), 4521.
  • Wikipedia. (2023). Buparlisib. Wikipedia.
  • PubMed. (2020). Phase 2 study of buparlisib (BKM120)
  • MDPI. (2021). Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. MDPI.
  • NIH. (2025). Expert Consensus on the Clinical Application of PI3K/AKT/mTOR Inhibitors in the Treatment of Breast Cancer (2025 Edition).
  • ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human...
  • NIH. (2019). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation.
  • AACR. (2014). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. AACR Journals.
  • PubMed. (2021). Lapatinib enhances paclitaxel toxicity in MCF-7, T47D, and MDA-MB-321 breast cancer cells. PubMed.
  • PMC. (2013). AMPK Activation of Apoptotic Markers in Human Breast Cancer Cell Lines with Different p53 Backgrounds: MCF-7, MDA-MB-231 and T47D Cells. PubMed Central.
  • PMC. (2018).
  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in...
  • NIH. (2021). The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility.
  • Abcam. (n.d.). Colony formation assay: A tool to study cell survival. Abcam.
  • PMC. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PubMed Central.
  • ResearchGate. (n.d.). PI3K inhibition blocks cell viability and PI3K downstream signaling. A...
  • PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
  • ResearchGate. (n.d.). Clonogenic assay of breast cancer cell lines. Cells were infected with...
  • PMC. (2015).
  • ResearchGate. (n.d.). Effect of amygdalin on MCF-7, MDA-MB-231 and T-47D breast cancer cells in the in vitro study.
  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT...
  • Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy. (n.d.).
  • NIH. (2019). Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway.
  • MDPI. (2021). PI3Kinase Inhibition in Hormone Receptor-Positive Breast Cancer. MDPI.
  • Frontiers. (2022).
  • MDPI. (2019). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI.
  • Taylor & Francis. (n.d.). Clonogenic assay – Knowledge and References. Taylor & Francis Online.
  • PLOS ONE. (2017). PD-L1 expression on cultured breast cancer cell lines spiked into healthy donor whole blood and processed through CellSearch®. PLOS ONE.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.

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Panulisib selectivity profiling against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Panulisib (P-7170) Selectivity Profiling

Executive Summary: The this compound Profile

This compound (P-7170) represents a distinct evolution in the landscape of kinase inhibitors. While often categorized broadly as a dual PI3K/mTOR inhibitor, its selectivity profile reveals a critical third axis of inhibition: Activin Receptor-Like Kinase 1 (ALK1) .

This guide provides a technical deep-dive into profiling this compound against standard kinase panels. Unlike first-generation pan-inhibitors (e.g., Wortmannin) or pure dual-inhibitors (e.g., Dactolisib/BEZ235), this compound’s efficacy stems from a "tri-vector" blockade—simultaneously targeting proliferation (PI3K), metabolic survival (mTOR), and angiogenesis (ALK1).

Key Differentiator: The inclusion of ALK1 inhibition differentiates this compound from BEZ235, offering a unique anti-angiogenic mechanism that complements the antiproliferative effects of PI3K/mTOR blockade.

Comparative Selectivity Analysis

The following data synthesizes biochemical IC50 values to illustrate the functional divergence of this compound from established benchmarks.

Table 1: Biochemical Potency Comparison (IC50 in nM)
Target KinaseThis compound (P-7170) BEZ235 (Dactolisib) Idelalisib Rapamycin
PI3K

< 10 4> 1,000> 10,000
PI3K

< 10 75280> 10,000
PI3K

< 10 719 > 10,000
PI3K

< 10 5> 1,000> 10,000
mTOR (C1/C2) < 10 20> 10,0000.1 (C1 only)
ALK1 Potent (< 50) InactiveInactiveInactive
DNA-PK Weak/Inactive~8InactiveInactive

Note: this compound demonstrates equipotent inhibition across Class I PI3K isoforms and mTOR, similar to BEZ235, but is distinguished by its ALK1 activity.

Mechanism of Action & Pathway Impact

To understand the causality of the profiling results, one must visualize the signaling convergence. This compound does not merely shut down the PI3K/AKT axis; it prevents the compensatory feedback loops often seen with mTORC1-specific inhibitors (like Rapamycin) and adds an anti-angiogenic blockade via ALK1.

Figure 1: The Tri-Vector Inhibition Pathway

Panulisib_Pathway cluster_membrane Cell Membrane RTK RTK (Growth Factor) PI3K PI3K (Class I) RTK->PI3K Activation TGFbR TGF-beta / ALK1 Angiogenesis Angiogenesis (Endothelial Migration) TGFbR->Angiogenesis Smad1/5/8 PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activate S6K p70S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Phos S473 S6K->PI3K Negative Feedback (Blocked by this compound) Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound (P-7170) This compound->TGFbR ALK1 Inhibition This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound blocks PI3K and mTORC1/2, preventing AKT phosphorylation and S6K activation. Crucially, it also inhibits ALK1, suppressing angiogenesis distinct from the PI3K axis.

Selectivity Profiling Methodology

To validate the profile of this compound, a rigorous experimental design is required. We recommend a Radiometric HotSpot™ Assay or a Luminescent ADP-Glo™ Assay . The radiometric method is the "Gold Standard" for avoiding fluorescence interference common with small molecule inhibitors.

Protocol: Radiometric Kinase Profiling

Objective: Determine the % inhibition and IC50 of this compound against a panel of 5-10 kinases (PI3K


, mTOR, ALK1).

Reagents:

  • Substrates: PIP2:PS lipid vesicles (for PI3K); Casein (for ALK1).

  • Tracer: [

    
    -33P]-ATP.
    
  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (3-fold) in DMSO. Final assay concentration of DMSO must be < 1% to avoid solvent effects.

  • Enzyme-Substrate Mix:

    • Prepare a Master Mix containing the specific kinase and its peptide/lipid substrate in the reaction buffer.

    • Critical Step: Use the Km(app) concentration of ATP for each kinase to ensure the assay detects ATP-competitive inhibitors fairly.

  • Incubation:

    • Add this compound solution to the wells.

    • Initiate reaction by adding [

      
      -33P]-ATP.
      
    • Incubate for 120 minutes at Room Temperature (RT).

  • Detection:

    • Spot the reaction onto P81 ion-exchange filter paper.

    • Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

    • Measure radioactivity (CPM) via scintillation counting.

  • Data Analysis:

    • Normalize data: (Sample CPM - Background CPM) / (Control CPM - Background CPM) * 100.

    • Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response) to derive IC50.

Figure 2: Profiling Workflow Logic

Profiling_Workflow Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Master Mix (Kinase + Substrate) Step1->Step2 Mix Step3 3. Reaction Start (Add 33P-ATP @ Km) Step2->Step3 Step4 4. Incubation (2 hrs @ RT) Step3->Step4 Step5 5. Filtration & Wash (Remove Unbound ATP) Step4->Step5 Step6 6. Scintillation Counting (Data Acquisition) Step5->Step6 Decision IC50 Calculation (4-Parameter Fit) Step6->Decision

Caption: A self-validating radiometric workflow ensuring high sensitivity and minimal interference for kinase profiling.

Experimental Considerations & Troubleshooting

  • ATP Competition: this compound is an ATP-competitive inhibitor. Running assays at high ATP concentrations (>> Km) will artificially increase the IC50 (shift the curve to the right). Always validate the ATP concentration of your panel.

  • Solvent Tolerance: PI3K lipid kinases are sensitive to DMSO. Ensure the final DMSO concentration does not exceed 1% (ideally 0.5%).

  • Isoform Specificity: When profiling PI3K, ensure the lipid substrate preparation (PIP2:PS) is sonicated freshly. Poor liposome formation leads to high variability in PI3K

    
     and 
    
    
    
    assays.

References

  • P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition. Molecular Cancer Therapeutics. [Link]

  • Guide to Pharmacology: this compound (P7170) Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors. Scientific Data (Nature). [Link]

Publish Comparison Guide: P7170 Target Validation via siRNA Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Topic: P7170 Target Validation using siRNA Knockdown Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

P7170 is a potent, small-molecule kinase inhibitor with a unique dual-mechanism profile: it targets the PI3K/AKT/mTOR pathway (specifically mTORC1/mTORC2) and the ALK1 (Activin receptor-like kinase 1) angiogenic signaling axis. While P7170 demonstrates robust anti-tumor and anti-angiogenic efficacy, verifying its on-target specificity is critical for rigorous preclinical development.

This guide outlines the "Gold Standard" validation protocol: comparing the phenotypic and biochemical effects of P7170 (chemical inhibition) against siRNA-mediated knockdown (genetic silencing) of its primary targets (MTOR and ACVRL1). This "Phenocopy Analysis" distinguishes true on-target efficacy from potential off-target toxicity.

Scientific Rationale & Mechanism

The Dual-Target Profile

P7170 distinguishes itself from first-generation rapalogs by inhibiting both mTOR complexes and the ALK1 receptor. To validate this mechanism, researchers must demonstrate that P7170 treatment mimics the biological effects of silencing these specific genes.

  • mTORC1/2 Axis: P7170 blocks the kinase activity of mTOR, preventing phosphorylation of downstream effectors p70S6K (mTORC1) and AKT (mTORC2).

  • ALK1 Axis: P7170 inhibits the ALK1 receptor in endothelial cells, blocking the phosphorylation of Smad1/5 , a pathway distinct from the canonical TGF-

    
    /Smad2/3 pathway.
    
Pathway Visualization

The following diagram illustrates the signaling nodes targeted by P7170 and the corresponding points of genetic intervention via siRNA.

P7170_Mechanism cluster_mTOR mTOR Signaling (Tumor Growth) cluster_ALK1 ALK1 Signaling (Angiogenesis) GrowthFactors Growth Factors (IGF-1, Insulin) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor/mTOR) AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K mTORC2 mTORC2 (Rictor/mTOR) mTORC2->AKT S473 Phos S6 Ribosomal Protein S6 (Proliferation) p70S6K->S6 BMP9 BMP9/10 ALK1 ALK1 Receptor (ACVRL1) BMP9->ALK1 Smad15 Smad1/5 ALK1->Smad15 pSmad15 p-Smad1/5 (Nucleus) Smad15->pSmad15 P7170 P7170 (Small Molecule) P7170->mTORC1 P7170->mTORC2 P7170->ALK1 siRNA_mTOR siRNA: MTOR (Genetic Knockdown) siRNA_mTOR->mTORC1 siRNA_mTOR->mTORC2 siRNA_ALK1 siRNA: ACVRL1 (Genetic Knockdown) siRNA_ALK1->ALK1

Figure 1: P7170 Dual-Inhibition Pathway vs. siRNA Intervention Points.

Experimental Architecture: The Comparison

To validate P7170, you must run parallel experimental arms. The goal is to show that Arm A (Drug) produces the same molecular phenotype as Arm B (siRNA) .

FeatureArm A: P7170 Treatment Arm B: siRNA Knockdown Scientific Goal
Modality Chemical Inhibition (Small Molecule)Genetic Silencing (RNA Interference)Validate on-target mechanism.
Target mTOR & ALK1 Proteins (Kinase Domain)MTOR and ACVRL1 mRNADistinguish kinase inhibition from protein loss.
Onset Rapid (Minutes to Hours)Slow (24–72 Hours)Account for protein turnover rates.
Specificity High (but potential off-targets)Very High (Sequence specific)Rule out off-target drug toxicity.
Key Controls DMSO Vehicle ControlScramble (Non-targeting) siRNAEstablish baseline signaling.

Detailed Experimental Protocols

Phase 1: Cell Model Selection
  • For ALK1 Validation: Use HUVEC (Human Umbilical Vein Endothelial Cells).[1][2] ALK1 is highly expressed in endothelial cells and drives angiogenesis.

  • For mTOR Validation: Use PC3 (Prostate), HCT116 (Colon), or H460 (Lung) cancer lines. These lines have high basal mTOR activity.

Phase 2: siRNA Transfection Protocol (Genetic Arm)

Timing: Start this 48–72 hours before analysis.

  • Preparation: Seed cells (e.g., HUVEC or PC3) in 6-well plates to reach 60–70% confluency at the time of transfection.

  • Reagents:

    • siRNA: Validated siRNA targeting ACVRL1 (ALK1) or MTOR.

    • Control: Non-targeting Scramble siRNA.

    • Transfection Agent: Lipofectamine RNAiMAX (or electroporation for hard-to-transfect HUVECs).

  • Transfection Mix (Per Well):

    • Dilute 30 pmol siRNA in 150 µL Opti-MEM.

    • Dilute 9 µL RNAiMAX in 150 µL Opti-MEM.

    • Combine, incubate for 5 mins at RT.

  • Application: Add complex to cells. Incubate for 48 to 72 hours to allow for protein turnover.

  • Validation: Confirm knockdown via qPCR (mRNA) or Western Blot (Protein) before proceeding to functional comparison.

Phase 3: P7170 Treatment Protocol (Chemical Arm)

Timing: Perform this 1–24 hours before analysis, matched to the siRNA harvest time.

  • Preparation: Seed naïve cells (same passage as siRNA arm) in 6-well plates.

  • Drug Dilution:

    • Dissolve P7170 in DMSO to create a 10 mM stock.

    • Prepare working dilutions (e.g., 10, 50, 100, 500 nM) in fresh media.

  • Treatment:

    • Treat cells with P7170 for 1 hour (for signaling analysis) or 24–48 hours (for functional assays like apoptosis).

    • Stimulation (Critical for ALK1): For HUVECs, serum-starve for 4 hours, then treat with P7170 for 1 hour, followed by stimulation with BMP9 (1 ng/mL) for 30 minutes to induce p-Smad1/5.

Phase 4: Readout & Analysis

Harvest lysates from both arms and analyze on the same Western Blot.

Antibody Panel:

  • ALK1 Axis: p-Smad1/5 (Ser463/465), Total Smad1.

  • mTORC1 Axis: p-p70S6K (T389), p-4EBP1.

  • mTORC2 Axis: p-AKT (S473).

  • Loading Control:

    
    -Actin or GAPDH.
    

Data Visualization & Expected Results

Workflow Diagram

This diagram details the parallel processing required for a valid comparison.

Experiment_Workflow cluster_siRNA Arm A: Genetic Validation cluster_Drug Arm B: P7170 Validation Cells Cells (HUVEC / PC3) Transfect Transfect siRNA (Target vs Scramble) Cells->Transfect Seed Seed Naïve Cells Cells->Seed Wait Incubate 48-72 Hours Transfect->Wait Harvest_A Harvest Lysate Wait->Harvest_A WB Western Blot Analysis Compare Phospho-Signatures Harvest_A->WB Treat Treat P7170 (10-100 nM, 1-24h) Seed->Treat Stim Stimulate (BMP9 for ALK1) Treat->Stim Harvest_B Harvest Lysate Stim->Harvest_B Harvest_B->WB

Figure 2: Parallel Workflow for Chemical vs. Genetic Validation.

Comparison Table: The "Phenocopy" Effect

A successful validation will show that P7170 treatment results align with siRNA knockdown results.

Readout MarkerControl (DMSO/Scramble) P7170 Treatment siRNA Knockdown Interpretation
p-Smad1/5 (HUVEC)High (Induced by BMP9)Inhibited (Low/None)Inhibited (Low/None)P7170 effectively blocks ALK1 kinase activity.
p-p70S6K T389 (PC3)High (Basal)Inhibited Inhibited (si-mTOR)P7170 blocks mTORC1.
p-AKT S473 (PC3)High (Basal)Inhibited Inhibited (si-mTOR)P7170 blocks mTORC2.
Tube Formation (HUVEC)Robust NetworksDisrupted Disrupted (si-ALK1)P7170 anti-angiogenic activity is on-target.
Cell Viability 100%Reduced (IC50 ~10nM)Reduced P7170 drives cytotoxicity via target inhibition.

References

  • Venkatesha, V. A., et al. (2014). "P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer." Molecular Cancer, 13:259.

  • Datta, D., et al. (2015). "P7170: A Novel Molecule with Unique Profile of mTORC1/C2 and Activin Receptor-like Kinase 1 Inhibition Leading to Antitumor and Antiangiogenic Activity." Molecular Cancer Therapeutics, 14(11).

  • Proteintech Group. "siRNA Knockdown Validation of Antibodies." Lab Manager.

  • Thermo Fisher Scientific. "Phospho-SMAD1/SMAD5 Antibody Validation."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Panulisib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology research, the proper handling and disposal of investigational compounds like Panulisib are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety procedures for cytotoxic and hazardous materials. By adhering to these protocols, laboratories can ensure the safety of their personnel and maintain compliance with regulatory standards, fostering a culture of safety and scientific excellence.

Understanding this compound and the Imperative for Proper Disposal

This compound (CAS 1356033-60-7) is a potent, investigational inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[1] As a cytotoxic agent designed to interfere with fundamental cellular processes, this compound and its waste materials must be handled with the utmost care to prevent accidental exposure and environmental contamination. Improper disposal can pose significant health risks to laboratory personnel and the surrounding community.

Key Chemical and Hazard Information for this compound (Copanlisib):

PropertyInformationSource
Chemical Name This compound[2]
CAS Number 1356033-60-7[3]
Molecular Formula C27H20F3N9[3]
Molecular Weight 527.515 g/mol [3]
GHS Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects. Suspected of damaging fertility or the unborn child. May cause long-lasting harmful effects to aquatic life.[4][5]
GHS Precautionary Statements P202: Do not handle until all safety precautions have been read and understood. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container in accordance with local regulation.[4]

The PI3K/Akt/mTOR Signaling Pathway: The Target of this compound

To appreciate the cytotoxic nature of this compound, it is essential to understand its mechanism of action. This compound exerts its therapeutic effects by inhibiting the PI3K enzyme, which in turn blocks the downstream signaling cascade of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[6] The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Step-by-Step Protocol for the Proper Disposal of this compound

The following protocol is a comprehensive guide for the safe disposal of this compound and all contaminated materials. It is crucial to adhere to your institution's specific Chemical Hygiene Plan and local regulations, which may have additional requirements.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is mandatory to wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[4]

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.

  • Lab Coat: A disposable, fluid-resistant lab coat is required.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical for safe and compliant disposal.

  • Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically for cytotoxic waste. These are often color-coded, for instance, yellow or purple.[4]

  • Solid Waste:

    • Place all contaminated solid waste, including unused this compound powder, contaminated gloves, lab coats, bench paper, pipette tips, and vials, directly into the designated cytotoxic solid waste container.

    • Do not overfill containers.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused stock solutions or media from cell culture experiments, in a designated, leak-proof, and clearly labeled cytotoxic liquid waste container.

    • The container should be made of a material compatible with the solvents used.

  • Sharps:

    • All contaminated sharps, such as needles, syringes, and serological pipettes, must be disposed of immediately into a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[5]

Decontamination of Work Surfaces and Equipment

Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.

  • Decontamination Solution: Prepare a fresh solution of a proven deactivating agent. A common and effective solution is a 2% sodium hypochlorite solution (household bleach diluted 1:10), followed by a rinse with a neutralizing agent like 1% sodium thiosulfate, and then a final rinse with water.

  • Procedure:

    • Wearing appropriate PPE, carefully wipe down all contaminated surfaces, starting from the cleanest area and moving towards the most contaminated.

    • Allow the decontamination solution to have a sufficient contact time as recommended by your institution's protocol.

    • Wipe down the exterior of all waste containers before moving them.

    • Dispose of all cleaning materials (e.g., paper towels) as cytotoxic solid waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.

  • Licensed Hazardous Waste Vendor: All this compound waste, properly segregated and containerized, must be collected and disposed of by a licensed hazardous waste management company.

  • Incineration: The preferred method for the disposal of cytotoxic waste is high-temperature incineration.[4] This process ensures the complete destruction of the active compound.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with EPA regulations and your institution's policies.

This compound Disposal Workflow

The following diagram outlines the key steps in the this compound disposal workflow, from handling the compound to the final disposal of waste.

Panulisib_Disposal_Workflow Start Handling this compound PPE Wear Appropriate PPE Start->PPE Waste_Gen Waste Generation PPE->Waste_Gen Segregation Segregate Waste at Source Waste_Gen->Segregation Decon Decontaminate Work Area Waste_Gen->Decon Solid_Waste Solid Cytotoxic Waste (e.g., gloves, vials) Segregation->Solid_Waste Liquid_Waste Liquid Cytotoxic Waste (e.g., solutions) Segregation->Liquid_Waste Sharps_Waste Cytotoxic Sharps Waste (e.g., needles) Segregation->Sharps_Waste Collection Securely Close and Label Waste Containers Solid_Waste->Collection Liquid_Waste->Collection Sharps_Waste->Collection Decon->Collection Storage Store in Designated Hazardous Waste Area Collection->Storage Vendor Arrange for Pickup by Licensed Waste Vendor Storage->Vendor Disposal Final Disposal via High-Temperature Incineration Vendor->Disposal

Sources

Comprehensive Safety & Handling Guide: Panulisib (P7170)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Panulisib (P7170) is a potent, multi-targeted kinase inhibitor (PI3K


/

, mTOR, ALK1, DNA-PK). While invaluable for oncology research, its mechanism of action defines its toxicity profile.

The Golden Rule: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . In the absence of a verified Occupational Exposure Limit (OEL), apply Occupational Exposure Band (OEB) 4 protocols (


).
Hazard Class Critical H-Codes Implication
Reproductive Toxicity H361/H360 Suspected of damaging fertility or the unborn child.[1] Strict pregnancy precautions required.
STOT (Repeated) H372 Causes damage to organs through prolonged or repeated exposure.
Acute Toxicity H302 Harmful if swallowed.[2]

The "Why": Mechanistic Basis for Toxicity

Expert Insight: Understanding the mechanism enforces compliance. We do not wear PPE just to follow rules; we wear it to counter specific biological pathways.

This compound acts by inhibiting the PI3K/AKT/mTOR signaling axis. This pathway is fundamental not just to tumor growth, but to normal cellular metabolism, insulin signaling, and embryonic development.

  • Teratogenicity Risk: By blocking PI3K/mTOR, this compound disrupts cell proliferation and angiogenesis (via ALK1 inhibition) critical for fetal development.

  • Dermal/Inhalation Risk: As a small molecule (MW ~500-600 g/mol ), it can easily penetrate mucous membranes and potentially intact skin, especially when solubilized in organic solvents like DMSO.

Hierarchy of Defense: Engineering vs. PPE

PPE is your last line of defense, not your first. The primary barrier must always be containment.

Engineering Controls (Primary Barrier)
  • Powder Handling: Must be performed in a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a dedicated Powder Containment Hood .

  • Solutions: Once solubilized (e.g., in DMSO), handling on a benchtop is permissible only if the vessel is closed. Open manipulation requires a fume hood or BSC.

Personal Protective Equipment (PPE) Specifications

If engineering controls fail, this PPE protocol provides the necessary redundancy.

PPE Specification Table
Protection ZoneRecommended GearTechnical Specification / Rationale
Hand (Inner) Nitrile Exam GloveThickness: 4-5 mil. Role: Dexterity and initial barrier.
Hand (Outer) Extended Cuff NitrileThickness: >6 mil. Role: Covers gown cuff. Why Nitrile? Latex is permeable to DMSO (the standard solvent for this compound).
Respiratory N95 or P100Minimum: N95 (if in BSC). Optimal: PAPR (Powered Air Purifying Respirator) if handling bulk powder outside containment (Not Recommended).
Body Impervious GownMaterial: Tyvek® or Polyethylene-coated. Avoid: Cotton lab coats (they absorb and hold spills against the skin).
Eye/Face Chemical GogglesSafety glasses with side shields are insufficient for powders/splashes.

Operational Workflow: From Storage to Disposal[3]

This workflow integrates risk management into your experimental routine.

Experimental Workflow Diagram

Panulisib_Workflow cluster_safety Critical Safety Zone (Double Gloves Required) Start Storage (-20°C, Desiccated) Weighing Weighing (Powder) [Control: Class II BSC] Start->Weighing Transport in Sealed Container Solubilization Solubilization (DMSO Reconstitution) Weighing->Solubilization Add Solvent Slowly Waste Disposal (Incineration) Weighing->Waste Contaminated Solids Dilution Dilution/Assay (Low Concentration) Solubilization->Dilution Serial Dilution Solubilization->Waste Liquid Waste Dilution->Waste Assay Plates

Figure 1: Risk-stratified workflow for handling this compound. Red and Yellow zones indicate highest exposure risk requiring strict containment.

Step-by-Step Protocol
Phase 1: Preparation (Gowning Up)
  • Inspect: Check BSC airflow magnehelic gauge.

  • Don: Shoe covers

    
     Gown 
    
    
    
    Mask
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (over gown cuff).
  • Setup: Place absorbent "chux" pads in the BSC to capture potential powder drift.

Phase 2: Handling (The "Static" Rule)
  • Static Control: this compound powder is often electrostatic. Use an anti-static gun if available.

  • Weighing: Never weigh directly onto the balance pan. Use a tared weigh boat or glass vial.

  • Reconstitution: Add DMSO slowly down the side of the vial to prevent aerosolization of the powder. Cap immediately and vortex inside the hood.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all vials/containers with 10% bleach followed by 70% ethanol before removing them from the BSC.

  • Outer Gloves: Remove outer gloves inside the BSC and discard in the hazardous waste bag inside the hood.

  • Exit: Remove remaining PPE near the exit door (dirty to clean flow). Wash hands with soap and water for 30 seconds immediately.

Emergency Procedures

Spills (Powder)
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Do not approach without double gloves, gown, and N95/P100 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust generation) or use a specialized chemo-spill kit.

  • Clean: Scoop up wet slurry. Clean area with 10% bleach (deactivates many organic molecules) followed by water.

Exposure (Skin/Eye)[1][2][4][5][6]
  • Skin: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol (it enhances dermal absorption of the drug).

  • Eyes: Flush at eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.

Disposal Considerations

This compound must be treated as Hazardous Chemical Waste .

  • Solids: Vials, tips, and gloves go into Yellow Trace Chemo bins (or equivalent local standard for cytotoxic waste).

  • Liquids: Collect in dedicated carboys labeled "Cytotoxic/Antineoplastic Waste."

  • Destruction: Incineration is the only approved method for final destruction to ensure the kinase inhibitor structure is fully broken down [1].

References

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Available at: [Link]

  • PubChem. this compound (Compound CID 56947515).[3] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.